Product packaging for Sachaliside(Cat. No.:CAS No. 132294-76-9)

Sachaliside

Cat. No.: B1680480
CAS No.: 132294-76-9
M. Wt: 312.31 g/mol
InChI Key: CNNXMGXBAZQZDE-HHMSBIESSA-N
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Description

Sachaliside, identified chemically as 4-hydroxycinnamyl O-β-D-glucopyranoside, is a naturally occurring phenylpropenoid glucoside of significant interest in phytochemical and pharmacological research . This compound is notably isolated from callus cultures of Rhodiola rosea L. (Golden Root), a plant with a long history of use in traditional medicine . Its structure consists of a 4-hydroxycinnamyl alcohol moiety attached to a glucose unit, making it a structural analogue of other bioactive phenylpropenoid glucosides like rosin . Research into this compound is primarily exploratory, focusing on its potential as a bioactive compound. Investigations involve its role as a marker for the chemotaxonomic identification of different Rhodiola species and its contribution to the overall biological activity profile of Rhodiola extracts . The compound is of particular value in studies aiming to understand the structure-activity relationships of phenolic glycosides and their mechanisms of action. Furthermore, in silico molecular docking studies have suggested that related phytochemicals from Rhodiola rosea show potential for binding to specific viral proteases, such as the main protease (Mpro) of COVID-19 (PDB ID: 6LU7), indicating a possible avenue for research into this compound's own antiviral properties . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound following all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O7 B1680480 Sachaliside CAS No. 132294-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O7/c16-8-11-12(18)13(19)14(20)15(22-11)21-7-1-2-9-3-5-10(17)6-4-9/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNXMGXBAZQZDE-HHMSBIESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CCOC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132294-76-9
Record name Sachaliside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132294769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SACHALISIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WNF6LR591
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to Sachaliside: Chemical Structure, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sachaliside, also known as (E)-Triandrin, is a naturally occurring phenylpropanoid glycoside. This document provides a comprehensive overview of its chemical structure, known biological activities, and associated signaling pathways. While specific quantitative data for this compound is limited in publicly accessible literature, this guide consolidates available information and presents generalized experimental protocols for its isolation and characterization, which are relevant to researchers in natural product chemistry and drug discovery.

Chemical Structure and Identification

This compound is characterized by a p-coumaroyl group attached to a glucose moiety. Its systematic IUPAC name is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol.[1] The chemical structure and key identifiers are presented below.

Chemical Structure:

Chemical structure of this compound

Source: PubChem CID 14048613

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol[1]
Synonyms (E)-Triandrin, Triandrin, this compound 1[1]
CAS Number 132294-76-9, 19764-35-3[1]
Molecular Formula C15H20O7[1]
Molecular Weight 312.31 g/mol [1]
InChI Key CNNXMGXBAZQZDE-HHMSBIESSA-N[1]
SMILES C1=CC(=CC=C1/C=C/CO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O[1]

Biological Activity and Signaling Pathways

Detailed biological studies on this compound are limited. However, research on its synonym, Triandrin, has provided insights into its potential pharmacological effects. A study involving gene expression profiling in human neuroglial cells (T98G cell line) demonstrated that Triandrin is biologically active and modulates a significant number of genes.[2]

Key findings from this research indicate that Triandrin treatment resulted in the deregulation of 1062 genes.[2] Analysis of the downstream effects of these gene expression changes suggests that Triandrin may play a role in various physiological and pathological processes. The most significantly implicated areas include:[2]

  • Cardiovascular disorders

  • Metabolic diseases

  • Gastrointestinal diseases

  • Neurological disorders

  • Endocrine system disorders

  • Behavioral and psychological disorders

The study further identified several canonical signaling pathways that are significantly affected by the genes deregulated by Triandrin.[2] This suggests that the biological effects of this compound may be mediated through these pathways.

Key Signaling Pathways Modulated by Triandrin (this compound)

A pathway analysis revealed that Triandrin influences several important signaling cascades. The most significantly affected pathways include:[2]

  • Communication between innate and adaptive immune cells

  • eNOS signaling

  • Altered T and B cell signaling in rheumatoid arthritis

  • Axonal guidance signaling

  • G-protein coupled receptor (GPCR) signaling

  • Glutamate receptor signaling

  • Ephrin receptor signaling

  • cAMP-mediated signaling

  • Atherosclerosis signaling

The modulation of these pathways, particularly those related to neurological and immune responses, suggests a broad spectrum of potential therapeutic applications for this compound that warrant further investigation.

Below is a simplified representation of the relationship between this compound (Triandrin) and the affected signaling pathways.

Sachaliside_Signaling_Pathways cluster_Pathways Affected Signaling Pathways cluster_Disorders Potential Therapeutic Areas This compound This compound (Triandrin) eNOS eNOS Signaling This compound->eNOS GPCR GPCR Signaling This compound->GPCR Glutamate Glutamate Receptor Signaling This compound->Glutamate Immune Immune Cell Communication This compound->Immune Axonal Axonal Guidance This compound->Axonal cAMP cAMP-mediated Signaling This compound->cAMP Neuro Neurological Disorders eNOS->Neuro Cardio Cardiovascular Disorders eNOS->Cardio Metabolic Metabolic Diseases eNOS->Metabolic GI Gastrointestinal Disorders eNOS->GI GPCR->Neuro GPCR->Cardio GPCR->Metabolic GPCR->GI Glutamate->Neuro Glutamate->Cardio Glutamate->Metabolic Glutamate->GI Immune->Neuro Immune->Cardio Immune->Metabolic Immune->GI Axonal->Neuro Axonal->Cardio Axonal->Metabolic Axonal->GI cAMP->Neuro cAMP->Cardio cAMP->Metabolic cAMP->GI

This compound's influence on key signaling pathways and potential therapeutic areas.

Experimental Protocols

General Protocol for Isolation of this compound from Plant Material
  • Plant Material Collection and Preparation:

    • Collect fresh leaves of Camellia sinensis.

    • Air-dry the leaves in the shade at room temperature to a constant weight.

    • Grind the dried leaves into a coarse powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material with 80% methanol (MeOH) at a ratio of 1:10 (w/v) for 72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), and ethyl acetate (EtOAc).

    • Collect each fraction and evaporate the solvent to dryness. The glycosides are expected to be concentrated in the more polar fractions (EtOAc and the remaining aqueous fraction).

  • Chromatographic Purification:

    • Subject the ethyl acetate and/or aqueous fraction to column chromatography on a silica gel (60-120 mesh) column.

    • Elute the column with a gradient of increasing polarity, starting with chloroform and gradually increasing the proportion of methanol (e.g., CHCl3:MeOH, 100:0 to 80:20).

    • Collect fractions of 20-30 mL and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl3:MeOH:H2O, 8:2:0.2) and visualizing under UV light (254 nm and 365 nm) and/or by spraying with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

    • Pool the fractions showing similar TLC profiles.

  • Further Purification:

    • Subject the pooled fractions containing the compound of interest to further purification using Sephadex LH-20 column chromatography with methanol as the eluent to remove phenolic impurities.

    • Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a gradient of acetonitrile and water as the mobile phase.

  • Structure Elucidation:

    • Identify the structure of the purified compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC, and mass spectrometry (HR-ESI-MS).

The following diagram illustrates a generalized workflow for the isolation of this compound.

Isolation_Workflow Plant Plant Material (e.g., Camellia sinensis leaves) Drying Drying and Grinding Plant->Drying Extraction Methanol Extraction Drying->Extraction Partitioning Solvent-Solvent Partitioning (n-hexane, CHCl3, EtOAc) Extraction->Partitioning Silica Silica Gel Column Chromatography Partitioning->Silica Polar Fractions Sephadex Sephadex LH-20 Chromatography Silica->Sephadex HPLC Preparative HPLC Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound Characterization Structural Characterization (NMR, MS) PureCompound->Characterization

Generalized workflow for the isolation and characterization of this compound.

Conclusion

This compound is a phenylpropanoid glycoside with a well-defined chemical structure. While it has been identified in several plant species, detailed studies on its biological activities are still emerging. The research on its synonym, Triandrin, provides a valuable starting point, indicating its potential to modulate numerous genes and key signaling pathways involved in a range of human diseases. This technical guide serves as a foundational resource for researchers, providing the necessary chemical information and a framework for the experimental isolation and further investigation of this promising natural compound. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Sachaliside: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sachaliside, also known as (E)-Triandrin, is a naturally occurring O-acyl carbohydrate found in plant species such as Camellia sinensis and Camellia reticulata.[1] This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological activities. Recent research has shed light on its potential to modulate key signaling pathways within the central nervous system, suggesting avenues for further investigation in drug development. This document consolidates available quantitative data, experimental protocols, and visual representations of its molecular interactions to serve as a valuable resource for the scientific community.

Natural Sources of this compound

This compound has been identified as a constituent of several plant species, most notably within the Camellia genus. The primary documented sources are:

  • Camellia sinensis : Commonly known as the tea plant, this species is a well-established source of a diverse array of bioactive compounds, including this compound.[1]

  • Camellia reticulata : This species of Camellia is also a known natural source of this compound.[1]

  • Rhodiola rosea : While primarily found in Camellia species, a synonym for this compound, triandrin, has been studied as a component of Rhodiola rosea extracts, indicating its potential presence in this adaptogenic plant.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and available spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization in natural extracts.

PropertyData
Molecular Formula C₁₅H₂₀O₇
Molecular Weight 312.31 g/mol
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol
Synonyms (E)-Triandrin, this compound 1, Triandrin
CAS Number 132294-76-9, 19764-35-3
Mass Spectrometry Data [M+H]⁺ : m/z 313.128173828125[M+Na]⁺ : m/z 203.05380295636897[M+NH₄]⁺ : m/z 133.06527790072985
¹H-NMR Data Data not available in the searched sources.
¹³C-NMR Data Data not available in the searched sources.

Isolation and Purification Protocols

General Experimental Workflow

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification.

Sachaliside_Isolation_Workflow Source Natural Source (e.g., Camellia sinensis leaves) Extraction Solvent Extraction (e.g., Methanol or Ethanol) Source->Extraction Maceration/ Soxhlet Filtration Filtration and Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate) Filtration->Partitioning Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partitioning->Chromatography Crude Fraction Purification Preparative HPLC Chromatography->Purification Enriched Fraction Isolated_Compound Isolated this compound Purification->Isolated_Compound >95% Purity

A generalized workflow for the isolation and purification of this compound.
Detailed Methodologies

3.2.1. Plant Material Collection and Preparation:

  • Fresh leaves of Camellia sinensis or Camellia reticulata are collected and authenticated.

  • The plant material is shade-dried at room temperature and then ground into a coarse powder.

3.2.2. Extraction:

  • The powdered plant material is extracted exhaustively with 95% methanol or ethanol at room temperature using maceration or a Soxhlet apparatus.

  • The solvent-to-sample ratio is typically 10:1 (v/w).

  • The extraction process is repeated three times to ensure maximum yield.

  • The extracts are combined and concentrated under reduced pressure using a rotary evaporator.

3.2.3. Fractionation:

  • The concentrated crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The fractions are collected separately and concentrated. This compound, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate fraction.

3.2.4. Chromatographic Purification:

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel (60-120 mesh) or Sephadex LH-20 column.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, followed by methanol).

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are pooled and further purified by preparative HPLC on a C18 column.

    • A typical mobile phase would be a gradient of methanol and water or acetonitrile and water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

3.2.5. Structure Elucidation:

  • The structure of the isolated compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR, and by comparison with published data.

Biological Activity and Signaling Pathways

Recent research has indicated that triandrin (this compound) exhibits biological activity in the central nervous system. A study on isolated neuroglial cells demonstrated that triandrin can deregulate the expression of numerous genes and influence several key signaling pathways.

The most significantly affected canonical pathways identified were:

  • G-protein coupled receptor (GPCR) signaling

  • Glutamate receptor signaling

  • cAMP-mediated signaling

These pathways are intricately involved in a wide range of neurological processes, and their modulation by this compound suggests potential therapeutic applications in neurological and psychological disorders.

Postulated Signaling Pathway of this compound (Triandrin)

The following diagram illustrates a potential mechanism of action for this compound, focusing on its interaction with G-protein coupled receptor signaling, a major hub for cellular communication.

Sachaliside_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Triandrin) GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Binds to and modulates receptor G_Protein G-Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neurological & Behavioral Regulation) CREB->Gene_Expression Regulates

A diagram of the potential cAMP-mediated signaling pathway modulated by this compound.

This proposed pathway suggests that this compound may act as a ligand for a G-protein coupled receptor, initiating a cascade that involves the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic AMP (cAMP) levels. This, in turn, can activate Protein Kinase A (PKA), leading to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and ultimately altering the expression of genes involved in neurological and behavioral responses.[2]

Future Perspectives

The identification of this compound in widely consumed plants like Camellia sinensis and its potential to modulate key neurological signaling pathways highlight the need for further research. Future studies should focus on:

  • Developing and optimizing a standardized protocol for the high-yield isolation of this compound.

  • Conducting comprehensive spectroscopic analysis, including ¹H-NMR and ¹³C-NMR, to build a complete reference dataset.

  • Performing in-depth in vitro and in vivo studies to elucidate the specific molecular targets of this compound and validate its effects on the identified signaling pathways.

  • Investigating the therapeutic potential of this compound in models of neurological and psychological disorders.

This technical guide provides a foundational understanding of this compound, offering a starting point for researchers and drug development professionals to explore the full potential of this intriguing natural compound.

References

The Enigmatic Path to Sachaliside: A Proposed Biosynthesis and Technical Guide for Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Sachaliside, a bioactive natural product found in plants such as Camellia sinensis, holds potential for therapeutic applications. However, its biosynthetic pathway remains largely uncharacterized, hindering efforts in metabolic engineering and synthetic biology for sustainable production. This technical guide synthesizes current knowledge to propose a plausible biosynthetic route to this compound, commencing from the well-established phenylpropanoid pathway. We present a detailed, multi-step enzymatic cascade leading to the formation of its core components: the p-coumaryl aglycone and the appended glucose moiety. Crucially, this document outlines a comprehensive experimental workflow for the definitive elucidation of this pathway, providing researchers with a strategic framework for gene discovery and functional characterization. All proposed pathways and experimental designs are visualized through clear, concise diagrams to facilitate understanding and implementation.

Introduction: The Knowledge Gap in this compound Biosynthesis

Despite the identification of this compound in several plant species and growing interest in its biological activities, the complete enzymatic pathway responsible for its de novo synthesis has not been experimentally validated in the scientific literature. Understanding this pathway is paramount for several reasons: it can unveil novel enzyme functionalities, provide tools for enhancing this compound content in crops through breeding or genetic engineering, and pave the way for its heterologous production in microbial systems, ensuring a stable and scalable supply for research and development.

This guide addresses this knowledge gap by proposing a scientifically grounded hypothetical pathway and offering a detailed roadmap for its experimental validation.

Proposed Biosynthesis Pathway of this compound

The chemical structure of this compound, (E)-Triandrin, is a p-coumaryl alcohol glycoside. This structure strongly indicates its origin in the central phenylpropanoid pathway, followed by subsequent reductive and glycosylation modifications.

Part I: Phenylpropanoid Pathway - Synthesis of the p-Coumaroyl-CoA Precursor

The journey to this compound begins with the essential amino acid L-phenylalanine. This precursor is channeled into the phenylpropanoid pathway, a cornerstone of plant secondary metabolism.

  • Step 1: Deamination of L-Phenylalanine. The pathway is initiated by Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield cinnamic acid.

  • Step 2: Hydroxylation of Cinnamic Acid. Subsequently, Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, introduces a hydroxyl group at the para-position of the phenyl ring of cinnamic acid, producing p-coumaric acid.

  • Step 3: Activation of p-Coumaric Acid. The final step in this core sequence is the activation of p-coumaric acid through the attachment of Coenzyme A, a reaction catalyzed by 4-Coumarate:CoA Ligase (4CL) . This results in the formation of the high-energy thioester, p-coumaroyl-CoA, a critical branch-point intermediate.

Phenylpropanoid_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway Core L-Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic_Acid L-Phenylalanine->Cinnamic_Acid  PAL p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid  C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_Acid->p-Coumaroyl-CoA  4CL

Figure 1: Core Phenylpropanoid Pathway to p-Coumaroyl-CoA.
Part II: Reduction to p-Coumaryl Alcohol

The activated intermediate, p-coumaroyl-CoA, must be reduced to form the aglycone of this compound. This is a two-step process common in the biosynthesis of monolignols.

  • Step 4: Reduction to p-Coumaraldehyde. Cinnamoyl-CoA Reductase (CCR) catalyzes the NADPH-dependent reduction of p-coumaroyl-CoA to p-coumaraldehyde.

  • Step 5: Reduction to p-Coumaryl Alcohol. The final reduction is carried out by a Cinnamyl Alcohol Dehydrogenase (CAD) or a similar alcohol dehydrogenase, which converts p-coumaraldehyde to p-coumaryl alcohol, again typically utilizing NADPH as a reductant.

Part III: Glycosylation to form this compound

The terminal step in the proposed pathway is the attachment of a glucose molecule to the hydroxyl group of p-coumaryl alcohol.

  • Step 6: Glycosylation. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) . These enzymes transfer a glucose moiety from an activated sugar donor, UDP-glucose, to the acceptor molecule (p-coumaryl alcohol), forming this compound and releasing UDP. Plant genomes, including that of Camellia sinensis, contain large families of UGTs with diverse substrate specificities.[1][2][3]

Sachaliside_Final_Steps cluster_final_pathway Final Biosynthetic Steps p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaraldehyde p-Coumaraldehyde p-Coumaroyl-CoA->p-Coumaraldehyde  CCR p-Coumaryl_Alcohol p-Coumaryl_Alcohol p-Coumaraldehyde->p-Coumaryl_Alcohol  CAD/ADH This compound This compound p-Coumaryl_Alcohol->this compound  UGT UDP-Glucose UDP-Glucose UDP-Glucose->this compound

Figure 2: Proposed Final Steps in this compound Biosynthesis.

Quantitative Data Summary

A thorough review of the current literature reveals a complete absence of quantitative data regarding the biosynthesis of this compound. There are no published reports on the kinetic parameters (e.g., Km, kcat) of the enzymes involved, nor are there available data on in planta metabolite concentrations of the biosynthetic intermediates. The tables below are therefore presented as templates to be populated as research in this area progresses.

Table 1: Enzyme Kinetic Parameters (Hypothetical Data)

Enzyme Substrate Km (µM) kcat (s-1) Source
CsPAL L-Phenylalanine Data not available Data not available
CsC4H Cinnamic Acid Data not available Data not available
Cs4CL p-Coumaric Acid Data not available Data not available
CsCCR p-Coumaroyl-CoA Data not available Data not available
CsCAD p-Coumaraldehyde Data not available Data not available

| CsUGT | p-Coumaryl Alcohol | Data not available | Data not available | |

Table 2: Metabolite Concentrations in Camellia sinensis (Hypothetical Data)

Metabolite Tissue Concentration (µg/g FW) Developmental Stage Source
p-Coumaric Acid Young Leaves Data not available
p-Coumaryl Alcohol Young Leaves Data not available

| this compound | Young Leaves | Data not available | | |

Detailed Methodologies for Pathway Elucidation

The following experimental workflow is proposed to systematically identify and characterize the genes and enzymes responsible for this compound biosynthesis.

Experimental Protocol: Gene Discovery via Transcriptomics
  • Plant Material: Collect tissues from a known this compound-producing plant (e.g., Camellia sinensis) at different developmental stages and under various conditions (e.g., with and without elicitor treatment) to generate a range of this compound accumulation levels.

  • Metabolite Analysis: Quantify this compound levels in each sample using LC-MS to establish a metabolite profile.

  • RNA Sequencing: Perform deep RNA sequencing (RNA-Seq) on all samples to generate transcriptomic datasets.

  • Co-expression Analysis: Correlate transcript abundance with this compound concentration across all samples. Identify candidate genes from the PAL, C4H, 4CL, CCR, CAD, and UGT families whose expression patterns are highly correlated with this compound accumulation.

  • Phylogenetic Analysis: Place the candidate genes within phylogenetic trees of their respective gene families to narrow down the most likely candidates based on known functions of related enzymes.

Experimental Protocol: In Vitro Enzyme Characterization
  • Gene Cloning and Heterologous Expression: Synthesize or clone the full-length coding sequences of candidate genes into suitable expression vectors (e.g., pET vectors for E. coli or pYES vectors for S. cerevisiae). Express the recombinant proteins and purify them using affinity chromatography (e.g., His-tag).

  • Enzyme Assays:

    • For CCR candidates: Incubate the purified protein with p-coumaroyl-CoA and NADPH. Monitor the reaction products (p-coumaraldehyde) via HPLC or LC-MS.

    • For CAD candidates: Incubate the purified protein with p-coumaraldehyde and NADPH. Monitor the formation of p-coumaryl alcohol.

    • For UGT candidates: Incubate the purified protein with p-coumaryl alcohol and UDP-glucose. Monitor the production of this compound.

  • Kinetic Analysis: For confirmed active enzymes, perform steady-state kinetic analyses by varying substrate concentrations to determine Km and kcat values.

Experimental Protocol: In Vivo Gene Function Validation
  • Transient Expression: Use agroinfiltration to transiently express candidate genes in a model plant like Nicotiana benthamiana. For the complete pathway, co-express all candidate genes (PAL, C4H, 4CL, CCR, CAD, UGT) and analyze for de novo this compound production.

  • Stable Transformation/Gene Editing: In the native plant, use RNA interference (RNAi) or CRISPR/Cas9 to silence or knock out a candidate gene. A significant reduction or elimination of this compound accumulation would confirm the gene's role in the pathway.

Experimental_Workflow cluster_discovery Gene Discovery cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Plant_Tissues Collect Plant Tissues Metabolomics LC-MS Metabolomics Plant_Tissues->Metabolomics Transcriptomics RNA-Seq Plant_Tissues->Transcriptomics Coexpression Co-expression Analysis Metabolomics->Coexpression Transcriptomics->Coexpression Candidates Identify Candidate Genes Coexpression->Candidates Cloning Gene Cloning & Expression Candidates->Cloning Purification Protein Purification Cloning->Purification Assays Enzyme Assays Purification->Assays Kinetics Kinetic Analysis Assays->Kinetics Confirmed_Enzymes Functionally Confirmed Enzymes Kinetics->Confirmed_Enzymes Transient Transient Expression (N. benthamiana) Confirmed_Enzymes->Transient Stable Stable Transformation/CRISPR Confirmed_Enzymes->Stable Pathway_Elucidated Elucidated Pathway Transient->Pathway_Elucidated Stable->Pathway_Elucidated

Figure 3: Experimental Workflow for Elucidating the this compound Biosynthesis Pathway.

Conclusion

The biosynthesis of this compound is a promising yet uncharted area of plant biochemistry. The proposed pathway, rooted in fundamental principles of phenylpropanoid metabolism, provides a solid foundation for initiating research. The experimental workflows detailed in this guide offer a systematic and robust approach to move from hypothesis to empirical validation. The elucidation of this pathway will not only be a significant scientific achievement but will also unlock the potential for the biotechnological production of this valuable natural product.

References

Sachaliside: A Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sachaliside, also known as (E)-Triandrin, is a naturally occurring O-acyl carbohydrate found in various plant species, including Rhodiola rosea, Camellia sinensis, and Camellia reticulata.[1][2] Emerging research suggests that this compound possesses a range of biological activities, with a notable influence on neurological processes. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects, with a focus on its impact on cellular signaling pathways and gene expression. While research is still in its early stages, this document consolidates the available data to support further investigation into the therapeutic potential of this compound.

Introduction

Natural products remain a vital source of novel therapeutic agents. This compound, a phenylpropanoid glycoside, has garnered interest for its potential pharmacological effects. This guide synthesizes the existing scientific literature on this compound, presenting its known biological activities, underlying mechanisms of action, and the experimental methodologies used in its investigation. The information is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Biological Activities of this compound

Current research indicates that this compound exhibits a multi-targeted effect on cellular processes, primarily elucidated through studies on its impact on gene expression in neuroglial cells. While specific quantitative data on the bioactivities of isolated this compound remains limited, preliminary studies suggest its involvement in several key biological pathways.

Gene Expression Regulation in Neuroglial Cells

A pivotal study investigating the effects of Rhodiola rosea extract and its constituents, including this compound (referred to as triandrin), on the T98G human neuroglia cell line, revealed significant deregulation of gene expression. This compound was found to alter the expression of 1062 genes.[1][3] This broad-spectrum activity suggests a pleiotropic effect on cellular function. The analysis of these downstream effects predicts that this compound may influence a variety of physiological and pathological processes.[1][3]

Table 1: Predicted Biological and Pathological Processes Influenced by this compound-Induced Gene Deregulation [1][3]

CategoryPredicted Associated Disorders/FunctionsNumber of Deregulated Genes
Neurological Neurological Diseases, Psychological Disorders, Behavioral Disorders95 (Neurological), 62 (Psychological), 50 (Behavioral)
Cardiovascular Cardiovascular Disease72
Metabolic Metabolic Disease63
Gastrointestinal Gastrointestinal Disease163
Endocrine Endocrine System Disorders60
Antioxidant Activity

While specific IC50 values for this compound in antioxidant assays are not yet widely reported in the literature, its classification as a phenolic compound suggests inherent antioxidant potential. Phenolic compounds are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. Further quantitative studies, such as DPPH and ABTS radical scavenging assays, are required to fully characterize the antioxidant capacity of purified this compound.

Anti-inflammatory Activity

The gene expression profiling study in neuroglial cells indicated that this compound affects pathways related to communication between innate and adaptive immune cells.[1] This suggests a potential role in modulating inflammatory responses. However, direct evidence from in vitro or in vivo anti-inflammatory models, such as measurements of nitric oxide (NO) production or cyclooxygenase (COX) enzyme inhibition, is needed to confirm and quantify this activity.

Signaling Pathways Modulated by this compound

The analysis of deregulated genes in neuroglial cells treated with this compound points to its influence on several key signaling pathways. Understanding these pathways is crucial for elucidating the molecular mechanisms underlying its biological activities.

eNOS Signaling Pathway

The endothelial nitric oxide synthase (eNOS) signaling pathway is critical for cardiovascular health, regulating vascular tone, and inhibiting platelet aggregation. The prediction that this compound affects this pathway suggests it may have cardiovascular implications.

eNOS_Signaling cluster_receptor Cell Surface Receptors cluster_intracellular Intracellular Signaling Receptor e.g., GPCR PLC PLC Receptor->PLC PI3K PI3K Receptor->PI3K IP3 IP3 PLC->IP3 CaM CaM IP3->CaM + Ca2+ eNOS eNOS CaM->eNOS Akt Akt PI3K->Akt Akt->eNOS + P NO Nitric Oxide eNOS->NO Biological_Effects Biological Effects (e.g., Vasodilation) NO->Biological_Effects This compound This compound (Predicted Effect) This compound->Receptor ? L_Arginine L-Arginine L_Arginine->eNOS GPCR_cAMP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein GPCR->G_Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP G_Protein->AC PKA PKA cAMP->PKA CREB CREB PKA->CREB + P Gene_Expression Gene Expression CREB->Gene_Expression This compound This compound (Predicted Effect) This compound->GPCR ? ATP ATP ATP->AC Glutamate_Signaling cluster_synapse Synapse cluster_postsynaptic Postsynaptic Neuron Glutamate_Receptor Glutamate Receptor (Ionotropic/Metabotropic) Ion_Channel Ion Channel Activation Glutamate_Receptor->Ion_Channel Second_Messenger Second Messenger Production Glutamate_Receptor->Second_Messenger Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Kinase_Activation Kinase Activation Second_Messenger->Kinase_Activation Neuronal_Response Neuronal Response (e.g., Synaptic Plasticity) Ca_Influx->Neuronal_Response Kinase_Activation->Neuronal_Response This compound This compound (Predicted Effect) This compound->Glutamate_Receptor ? Glutamate Glutamate Glutamate->Glutamate_Receptor Gene_Expression_Workflow Cell_Culture Cell Culture (e.g., T98G neuroglia cells) Treatment Treatment with this compound Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Microarray Microarray Analysis RNA_Extraction->Microarray Data_Analysis Bioinformatic Analysis (Gene Deregulation, Pathway Analysis) Microarray->Data_Analysis

References

Sachaliside Derivatives: A Technical Guide to Their Natural Occurrence and Biological Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sachaliside and its derivatives represent a class of phenolic glycosides with potential biological significance. This technical guide provides a comprehensive overview of the current knowledge on their natural occurrence, chemical structures, and reported biological activities. Notably, this compound 1, also known as (E)-Triandrin, has been identified in several plant species and has been the subject of preliminary biological investigation. This document summarizes the available data, including a detailed analysis of a study on the effects of (E)-Triandrin on gene expression in neuroglial cells, and presents this information in a structured format for researchers. However, it is important to note that detailed experimental protocols for the isolation of these compounds and extensive quantitative biological activity data are not widely available in the current body of scientific literature.

Natural Occurrence of this compound Derivatives

This compound 1, which is chemically identified as (E)-Triandrin, has been reported in a variety of plant species. The primary sources identified in the literature are:

  • Salix sachalinensis : this compound 1 and a related compound, this compound 2, are considered taxonomic markers for this particular willow species.

  • Brassica rapa (Field Mustard) : The flowers of this plant have been identified as a source of this compound 1.

  • Camellia sinensis (Tea Plant) : This widely cultivated plant is another reported source of this compound.[1]

  • Camellia reticulata : This species of Camellia is also known to contain this compound.[1]

  • Rhodiola rosea (Roseroot) : The compound (E)-Triandrin has been studied as a constituent of Rhodiola rosea extracts.[2][3]

While "sachaloside" derivatives have been isolated from Rhodiola sachalinensis, these appear to be structurally distinct monoterpene glycosides and should not be confused with the phenolic glycoside sachalisides from Salix. Information regarding the structure and specific natural sources of This compound 2 is currently not available in the reviewed scientific literature.

Chemical Structure

The chemical identity of this compound has been established as (E)-Triandrin. Below are the key structural details:

Compound Name Synonyms Molecular Formula Chemical Structure
This compoundThis compound 1, (E)-TriandrinC₁₅H₂₀O₇[Image of the chemical structure of (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol]

Table 1: Chemical identity of this compound 1/(E)-Triandrin.

Biological Activity and Signaling Pathways

Direct quantitative biological activity data, such as IC₅₀ or EC₅₀ values, for isolated this compound derivatives are scarce in the available literature. However, a significant study investigated the mechanism of action of (E)-Triandrin, along with other compounds from Rhodiola rosea, in isolated human neuroglial cells (T98G) through gene expression profiling.[2]

This study revealed that (E)-Triandrin has a multi-targeted effect on gene expression, deregulating a total of 1062 genes.[2] The analysis of these gene expression changes predicted effects on various cellular functions and disorders, particularly those related to neurological and psychological conditions.

The most significantly affected canonical signaling pathways identified in this study include:[2]

  • eNOS Signaling

  • G-Protein Coupled Receptor Signaling

  • Glutamate Receptor Signaling

  • Axonal Guidance Signaling

  • Ephrin Receptor Signaling

  • cAMP-mediated Signaling

The following diagrams, generated using Graphviz, illustrate the logical relationships within some of these key signaling pathways impacted by (E)-Triandrin.

G_Protein_Coupled_Receptor_Signaling cluster_membrane Cell Membrane GPCR G-Protein Coupled Receptor G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Triandrin (E)-Triandrin (External Signal) Ligand Ligand Triandrin->Ligand Modulates Ligand->GPCR Binds PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

G-Protein Coupled Receptor Signaling Pathway

Glutamate_Receptor_Signaling cluster_postsynaptic Postsynaptic Neuron NMDA_R NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Allows AMPA_R AMPA Receptor CaMKII CaMKII Ca_Influx->CaMKII Activates Triandrin (E)-Triandrin Glutamate Glutamate Triandrin->Glutamate Modulates Signaling Glutamate->NMDA_R Binds Glutamate->AMPA_R Binds CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Regulates

Glutamate Receptor Signaling Pathway

Experimental Protocols

A core requirement for this technical guide is the inclusion of detailed experimental protocols. Unfortunately, a thorough review of the available scientific literature did not yield specific, detailed protocols for the isolation and structure elucidation of this compound 1 and 2 from their primary source, Salix sachalinensis, as originally described by Mizuno et al. in 1990. Similarly, detailed methodologies for the biological assays that have been conducted are not fully described in the accessible literature.

For general guidance, the isolation of phenolic glycosides from plant material typically involves the following workflow. This is a generalized representation and not specific to sachalisides.

Isolation_Workflow Start Plant Material (e.g., Bark, Leaves) Drying Drying and Grinding Start->Drying Extraction Solvent Extraction (e.g., Methanol, Ethanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (e.g., with n-hexane, ethyl acetate) Crude_Extract->Partitioning Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partitioning->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions Purification Further Purification (e.g., HPLC) Fractions->Purification Isolated_Compound Isolated this compound Purification->Isolated_Compound Structure_Elucidation Structure Elucidation (NMR, Mass Spectrometry) Isolated_Compound->Structure_Elucidation

Generalized Plant Compound Isolation Workflow

Synthesis of this compound Derivatives

Currently, there is no information available in the scientific literature regarding the chemical synthesis of this compound derivatives or analogs. Research in this area would be valuable for structure-activity relationship (SAR) studies and for producing larger quantities of these compounds for further biological evaluation.

Conclusion and Future Directions

This compound 1, also known as (E)-Triandrin, is a naturally occurring phenolic glycoside found in several plant species, with Salix sachalinensis being a primary source. While its chemical structure is known, comprehensive biological data and detailed experimental protocols remain elusive. The available evidence from gene expression studies suggests that (E)-Triandrin may have multi-targeted effects on cellular signaling pathways, particularly in the central nervous system.

Future research should focus on the following areas:

  • Isolation and Characterization of this compound 2: Elucidating the structure of this compound 2 and identifying its natural sources is a critical next step.

  • Development of Standardized Isolation Protocols: Establishing and publishing detailed and reproducible protocols for the isolation of sachalisides from their natural sources is essential for advancing research in this area.

  • Quantitative Biological Evaluation: Conducting a broad range of in vitro and in vivo biological assays to determine the specific activities and potencies of isolated this compound derivatives is necessary to understand their therapeutic potential. This should include generating quantitative data (e.g., IC₅₀, EC₅₀) for tabulation and comparison.

  • Synthesis of Derivatives: The chemical synthesis of this compound analogs would enable comprehensive structure-activity relationship studies and could lead to the development of more potent and selective compounds.

  • Mechanism of Action Studies: Further investigation into the signaling pathways modulated by sachalisides will provide a deeper understanding of their molecular mechanisms of action.

References

Spectroscopic and Mechanistic Insights into Sachaliside: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for Sachaliside, also known as (E)-Triandrin. Due to the limited availability of public domain Nuclear Magnetic Resonance (NMR) data, this document focuses on Mass Spectrometry (MS) data and delves into the compound's potential mechanism of action by visualizing a key signaling pathway identified in recent research.

Mass Spectrometry Data for this compound

High-resolution mass spectrometry has been instrumental in the characterization of this compound. The following tables summarize the key experimental MS data available for this compound, providing insights into its molecular weight and fragmentation patterns under different ionization conditions.

Table 1: LC-MS/MS Data for this compound [1]

ParameterValue
Precursor Ion[M+H]⁺
Precursor m/z313.128173828125
InstrumentThermo Q Exactive HF
Ionization ModeESI
Collision Energy45 HCD
Major Fragment Ions (m/z) Relative Abundance
299.061393100
283.03018062.19
89.06018760.80
87.04455360.23
182.04945650.59

Table 2: Additional Mass Spectrometry Data for this compound [1]

AdductPrecursor m/zInstrument Type
[M+NH₄]⁺330.1553ESI-QFT
[M+Na]⁺335.1056ESI-QFT

Experimental Protocols: Mass Spectrometry

The data presented above were acquired using High-Resolution Mass Spectrometry (HRMS), likely coupled with liquid chromatography (LC) for sample introduction. While specific experimental details for the analysis of this compound are not fully published, a general protocol for such an analysis is outlined below.

2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for LC-MS analysis (typically in the µg/mL to ng/mL range).

  • Chromatographic Separation: The sample solution is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. Separation is achieved on a reversed-phase column (e.g., C18) using a gradient elution program with mobile phases typically consisting of water with a small percentage of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometric Analysis: The eluent from the chromatography column is introduced into the electrospray ionization (ESI) source of a high-resolution mass spectrometer, such as a quadrupole-time-of-flight (Q-TOF) or Orbitrap instrument. The analysis is performed in positive ion mode to detect the protonated molecule [M+H]⁺ and other adducts. For tandem mass spectrometry (MS/MS), the precursor ion of interest is selected in the first mass analyzer, fragmented in a collision cell (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD), and the resulting fragment ions are analyzed in the second mass analyzer.

Biological Activity and Signaling Pathway of this compound (Triandrin)

Recent research on the constituents of Rhodiola rosea has shed light on the biological activities of this compound (referred to as Triandrin in the study). Gene expression profiling in human neuroglial cells (T98G) revealed that Triandrin modulates several key signaling pathways.[2] These findings suggest that this compound's pharmacological effects may be mediated through a multi-targeted influence on cellular communication and response networks.

One of the significantly affected canonical pathways is the G-protein coupled receptor (GPCR) signaling cascade, which often involves the production of the second messenger cyclic AMP (cAMP).[2][3] The following diagram illustrates a simplified representation of this pathway, highlighting the potential points of intervention by this compound based on the observed gene expression changes.

Sachaliside_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Triandrin) GPCR G-Protein Coupled Receptor (GPCR) This compound->GPCR Modulates G_protein G-Protein GPCR->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

This compound's potential modulation of GPCR-cAMP signaling.

3.1. Experimental Protocol: Gene Expression Profiling

The signaling pathway insights are derived from a study by Panossian et al. (2014), which employed the following methodology[2]:

  • Cell Culture and Treatment: The T98G human neuroglia cell line was cultured under standard conditions. The cells were then treated with this compound (Triandrin) at a specific concentration for a defined period.

  • RNA Isolation and Microarray Analysis: Following treatment, total RNA was extracted from the cells. The quality and quantity of the RNA were assessed, and it was then used for microarray analysis. The labeled cRNA was hybridized to a whole-genome microarray chip (e.g., Agilent Whole Human Genome Oligo Microarrays).

  • Data Analysis: The microarray data was processed and analyzed to identify genes that were significantly up- or down-regulated in response to this compound treatment compared to a vehicle control.

  • Pathway Analysis: The list of differentially expressed genes was then subjected to bioinformatics analysis using software like Ingenuity Pathway Analysis (IPA) to identify the canonical signaling pathways, molecular networks, and biological functions that were most significantly affected by the compound.

This approach provides a powerful, unbiased method for understanding the potential mechanisms of action of a compound by observing its global effects on gene expression. The modulation of the G-protein coupled receptor and cAMP-mediated signaling pathways by this compound suggests its potential to influence a wide range of cellular processes, including those relevant to neurological and psychological disorders.[2] Further research is warranted to validate these findings and explore the full therapeutic potential of this natural product.

References

Sachaliside CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, and to the extent publicly available, the biological activities of Sachaliside. The information is presented to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Chemical Identity and Properties

This compound, also known as (E)-Triandrin, is a naturally occurring phenolic glycoside. Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers for this compound
IdentifierValueSource
CAS Number 132294-76-9[1]
PubChem CID 14048613[1]
Molecular Formula C₁₅H₂₀O₇[1]
Molecular Weight 312.31 g/mol [1]
IUPAC Name (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triol[1]
InChI InChI=1S/C15H20O7/c16-8-11-12(18)13(19)14(20)15(22-11)21-7-1-2-9-3-5-10(17)6-4-9/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1[1]
InChIKey CNNXMGXBAZQZDE-HHMSBIESSA-N[1]
SMILES C1=CC(=CC=C1/C=C/CO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O[1]
Synonyms (E)-Triandrin, this compound 1, Triandrin[1]

Experimental Data

Currently, there is a limited amount of publicly available experimental data specifically for this compound's biological activities. The following sections outline general experimental protocols relevant to the potential activities of phenolic glycosides.

Isolation and Purification

General Preparative HPLC Protocol:

A general workflow for the isolation of a target compound like this compound from a plant extract would typically involve the following steps:

Caption: General workflow for the isolation and purification of this compound.

Methodology Details:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, to obtain a crude extract.

  • Fractionation: The crude extract is often subjected to preliminary fractionation using techniques like column chromatography with a stationary phase such as silica gel. This step helps to separate compounds based on polarity and enriches the fraction containing this compound.

  • Preparative HPLC: The enriched fraction is then purified using preparative HPLC.

    • Column: A reversed-phase column (e.g., C18) is commonly used for separating phenolic compounds.

    • Mobile Phase: A gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile is typically employed.

    • Detection: A UV detector is used to monitor the elution of compounds. The wavelength for detection would be chosen based on the UV absorbance maximum of this compound.

    • Fraction Collection: Fractions are collected as peaks elute from the column. The fractions corresponding to the this compound peak are collected, combined, and the solvent is evaporated to yield the pure compound.

Biological Activity Assays

Based on the chemical structure of this compound (a phenolic glycoside), it is hypothesized to possess antioxidant and anti-inflammatory properties. The following are standard in vitro assays to evaluate these potential activities.

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Experimental Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of dilutions of the this compound stock solution.

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add a specific volume of each this compound dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control group containing only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

Experimental Protocol:

  • Culture RAW 264.7 macrophage cells in appropriate media and conditions.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding a negative control group.

  • Incubate the cells for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO production is not due to cytotoxicity of this compound.

  • Calculate the percentage of inhibition of NO production for each concentration.

  • Determine the IC₅₀ value, the concentration of this compound that inhibits NO production by 50%.

Signaling Pathway Modulation

Phenolic compounds are known to modulate various signaling pathways involved in inflammation and cellular stress responses. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are key targets. While direct evidence for this compound is not available, the following diagrams illustrate the general mechanisms by which a compound like this compound might exert its effects.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory gene expression.

Caption: Potential mechanism of this compound in the NF-κB signaling pathway.

A potential mechanism of action for this compound could involve the inhibition of the IKK complex, which would prevent the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.

Potential Modulation of the MAPK Signaling Pathway

The MAPK pathways (including p38, JNK, and ERK) are involved in cellular responses to stress and inflammation.

Caption: Potential inhibitory effect of this compound on the p38 MAPK pathway.

This compound could potentially inhibit the phosphorylation of key kinases within the MAPK cascade, such as a MAPKK (e.g., MKK3/6 for the p38 pathway). This would prevent the activation of downstream transcription factors and reduce the inflammatory response.

Disclaimer: The signaling pathway diagrams represent hypothesized mechanisms of action for a compound with the structure of this compound, based on the known activities of similar phenolic compounds. Further experimental validation is required to confirm these specific interactions.

This guide is intended for research purposes only and does not constitute medical advice.

References

Potential Therapeutic Effects of Sachaliside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sachaliside is a natural glycosidic compound found in several plant species, notably including Rhodiola sachalinensis. While direct and extensive research on the specific therapeutic effects of isolated this compound is currently limited, the well-documented pharmacological activities of Rhodiola sachalinensis extracts provide a strong foundation for inferring its potential. Extracts of Rhodiola sachalinensis have demonstrated significant antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This whitepaper will synthesize the available data on Rhodiola sachalinensis and its key bioactive constituents to build a case for the potential therapeutic avenues of this compound. It will also propose experimental frameworks to systematically investigate these possibilities.

Introduction

This compound, a phenylpropanoid glycoside, is a constituent of plants that have been used in traditional medicine.[1] The growing interest in natural products for drug discovery has brought compounds like this compound into focus. Although specific studies on this compound are sparse, the plant it is derived from, Rhodiola sachalinensis, has been the subject of research for its medicinal properties, which are often attributed to its rich composition of phenolic compounds.[1][2][3][5] This document aims to provide a comprehensive overview of the inferred potential of this compound based on the activities of its source plant and related compounds.

Inferred Therapeutic Potential from Rhodiola sachalinensis

Extracts from Rhodiola sachalinensis have been shown to possess a range of biological activities that suggest potential therapeutic applications for its constituents, including this compound.

Anti-inflammatory Effects

A study on a 50% ethanol extract of Rhodiola sachalinensis demonstrated significant anti-inflammatory effects in a rat model of rheumatoid arthritis. The treatment led to a reduction in toe swelling and serum levels of key inflammatory mediators.[6] This suggests that constituents of the extract, potentially including this compound, could modulate inflammatory pathways.

Antioxidant Properties

Rhodiola sachalinensis has been noted for its antioxidant capabilities, which are often linked to its high content of phenolic and flavonoid compounds.[2][5] Antioxidant activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Neuroprotective Effects

Several constituents of Rhodiola species have been shown to have protective effects against beta-amyloid toxicity, oxidative stress, and apoptosis, suggesting a potential role in neurodegenerative diseases.[1]

Quantitative Data Summary

Assay/Model Extract/Compound Measurement Result Reference
Rat model of rheumatoid arthritis50% ethanol extract of Rhodiola sachalinensisSerum TNF-α levelsLower than untreated arthritic group[6]
Rat model of rheumatoid arthritis50% ethanol extract of Rhodiola sachalinensisSerum IL-1β levelsLower than untreated arthritic group[6]
Rat model of rheumatoid arthritis50% ethanol extract of Rhodiola sachalinensisSerum PGE2 levelsLower than untreated arthritic group[6]

Proposed Mechanisms of Action and Signaling Pathways

Based on the anti-inflammatory effects observed with Rhodiola sachalinensis extracts, it is plausible that this compound may exert its effects through the modulation of key inflammatory signaling pathways. Many natural compounds with anti-inflammatory properties are known to target the NF-κB and MAPK signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory cytokines like TNF-α and IL-1β. A hypothetical mechanism for this compound could involve the inhibition of IκBα degradation, thereby preventing the nuclear translocation of NF-κB and subsequent gene transcription.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_nucleus->Cytokines transcription This compound This compound This compound->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes, including inflammation. It is comprised of three main cascades: ERK, JNK, and p38. Inhibition of these kinases can lead to a reduction in inflammatory responses.

G Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Inflammation Inflammatory Response AP1->Inflammation This compound This compound This compound->MAPKK inhibits?

Caption: Postulated inhibitory effect of this compound on the MAPK signaling cascade.

Proposed Experimental Protocols

To validate the therapeutic potential of this compound, a systematic series of in vitro and in vivo experiments are necessary.

In Vitro Anti-inflammatory Assay
  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

    • Measure nitric oxide (NO) production in the supernatant using the Griess reagent.

    • Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant using ELISA kits.

    • Determine cell viability using an MTT assay to rule out cytotoxicity.

Western Blot Analysis for Signaling Pathway Elucidation
  • Cell Line: RAW 264.7 macrophages.

  • Methodology:

    • Treat cells with this compound and/or LPS as described above for appropriate time points (e.g., 30-60 minutes for protein phosphorylation).

    • Lyse the cells and collect protein extracts.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK, phospho-ERK).

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize protein bands.

Proposed Experimental Workflow

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Isolate/Synthesize this compound B Cytotoxicity Assay (MTT) A->B C Anti-inflammatory Screening (NO, Cytokine Measurement) B->C D Mechanism of Action (Western Blot for NF-κB & MAPK pathways) C->D E Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) D->E F Dose-response Studies E->F G Histopathological Analysis F->G H Toxicology Studies F->H

Caption: A proposed workflow for the systematic evaluation of this compound's therapeutic effects.

Conclusion and Future Directions

While direct evidence for the therapeutic effects of this compound is still emerging, the pharmacological profile of Rhodiola sachalinensis provides a compelling rationale for its investigation as a potential anti-inflammatory, antioxidant, and neuroprotective agent. The proposed experimental protocols outline a clear path forward for elucidating its mechanisms of action and validating its therapeutic potential. Further research, including the isolation or synthesis of pure this compound and its systematic evaluation in preclinical models, is warranted to fully understand its promise as a novel therapeutic lead.

References

Methodological & Application

Unveiling Sachaliside: A Detailed Protocol for Extraction from Camellia sinensis Leaves

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[SHANGHAI, CN – November 24, 2025] – As the quest for novel therapeutic agents from natural sources intensifies, the isolation of specific bioactive compounds from medicinal plants like Camellia sinensis (tea plant) is of paramount importance. This application note provides a comprehensive protocol for the extraction and purification of Sachaliside, a phenolic glycoside found in Camellia sinensis leaves, for researchers, scientists, and drug development professionals.

This compound, a compound with potential pharmacological activities, has been reported to be a constituent of Camellia sinensis. While specific bioactivity data for this compound is limited, related phenolic glycosides are known to exhibit a range of effects, including antioxidant, anti-inflammatory, and modulatory effects on various cellular signaling pathways. This document outlines a robust methodology for the isolation of this compound, enabling further investigation into its therapeutic potential.

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from Camellia sinensis leaves. The protocol is based on established techniques for the isolation of glycosides from plant materials.

Sample Preparation
  • Harvesting and Drying: Fresh, young leaves of Camellia sinensis should be harvested. To prevent enzymatic degradation of phenolic compounds, the leaves must be rapidly deactivated, either by steaming or pan-firing, a common step in green tea production. Following deactivation, the leaves are to be dried at a controlled temperature, not exceeding 60°C, to a constant weight.

  • Pulverization: The dried leaves are then ground into a fine powder (approximately 40-60 mesh) to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Selection: A polar solvent is optimal for the extraction of glycosides. An 80% aqueous ethanol solution is recommended.

  • Maceration and Ultrasonic-Assisted Extraction:

    • Suspend the powdered Camellia sinensis leaves in the 80% ethanol solution at a solid-to-liquid ratio of 1:15 (w/v).

    • Perform ultrasonic-assisted extraction for 30 minutes at a frequency of 40 kHz and a power of 250 W.

    • Following ultrasonication, macerate the mixture with continuous stirring for 24 hours at room temperature.

    • Repeat the extraction process three times with fresh solvent to ensure maximum yield.

Filtration and Concentration
  • Filtration: The combined ethanolic extracts are filtered through cheesecloth and then Whatman No. 1 filter paper to remove solid plant material.

  • Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Purification

The purification of this compound from the crude extract is a multi-step process involving liquid-liquid partitioning and column chromatography.

  • Liquid-Liquid Partitioning:

    • The crude extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar compounds and pigments. This compound, being a polar glycoside, is expected to remain in the aqueous and ethyl acetate fractions.

  • Macroporous Resin Column Chromatography:

    • The ethyl acetate and aqueous fractions are combined and loaded onto a pre-equilibrated macroporous resin column (e.g., AB-8).

    • The column is first washed with distilled water to remove sugars and other highly polar impurities.

    • A stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol) is used for elution. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Sephadex LH-20 Column Chromatography:

    • Fractions showing the presence of this compound (identified by co-chromatography with a standard, if available, or by LC-MS analysis) are pooled, concentrated, and further purified on a Sephadex LH-20 column using methanol as the mobile phase to separate compounds based on molecular size.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The final purification step involves Prep-HPLC on a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is employed to isolate pure this compound.

Data Presentation

The following table summarizes the expected quantitative data based on typical extraction and purification of phenolic glycosides from Camellia sinensis. Actual yields may vary depending on the plant material and experimental conditions.

ParameterValueUnit
Extraction
Dry Leaf Powder1000g
Solvent80% Ethanolv/v
Solid-to-Liquid Ratio1:15w/v
Extraction Time24hours
Extraction TemperatureRoom Temperature°C
Crude Extract Yield15 - 25% (w/w of dry leaves)
Purification
Macroporous ResinAB-8
Elution Solvents (Ethanol)20, 40, 60, 80%
Sephadex LH-20 EluentMethanol
Prep-HPLC ColumnC18
Final Yield of this compoundVariablemg/kg of dry leaves

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the extraction and purification of this compound from Camellia sinensis leaves.

Sachaliside_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_filter Filtration & Concentration cluster_purify Purification Harvest Harvest Fresh Leaves Deactivate Steam/Pan-fire Harvest->Deactivate Dry Dry Leaves (≤60°C) Deactivate->Dry Grind Grind to Fine Powder Dry->Grind Mix Mix with 80% Ethanol (1:15 w/v) Grind->Mix Ultrasonicate Ultrasonicate (30 min) Mix->Ultrasonicate Macerate Macerate (24h) Ultrasonicate->Macerate Filter Filter Extract Macerate->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate Partition Liquid-Liquid Partitioning Concentrate->Partition Macroporous Macroporous Resin Chromatography Partition->Macroporous Sephadex Sephadex LH-20 Chromatography Macroporous->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_this compound Pure_this compound Prep_HPLC->Pure_this compound Pure this compound Hypothetical_Signaling_Pathway cluster_pathways Potential Cellular Targets cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK inhibits MAPKKK MAPKKK (e.g., TAK1) This compound->MAPKKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) Nucleus_NFkB Nucleus_NFkB NFkB_p65_p50->Nucleus_NFkB translocates to nucleus IkB->NFkB_p65_p50 releases MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK p38 MAPK MAPKK->MAPK AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Nucleus_AP1 Nucleus_AP1 AP1->Nucleus_AP1 translocates to nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK activates Inflammatory_Stimuli->MAPKKK activates Gene_Expression Inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus_NFkB->Gene_Expression Nucleus_AP1->Gene_Expression

HPLC protocol for Sachaliside analysis

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV method for the quantitative analysis of Sachaliside, a bioactive compound found in various plants including Camellia sinensis and Codonopsis lanceolata, is presented.[1] This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the quantification of this compound in plant extracts and other sample matrices.

Introduction

This compound (Molecular Formula: C₁₅H₂₀O₇, Molecular Weight: 312.32 g/mol ) is a phenolic glycoside that has garnered interest for its potential biological activities.[1][2] Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and standardization of herbal products. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible method for this purpose. This application note details a representative reversed-phase HPLC method for the analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

  • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of saponins and related glycosides.[3]

  • Chemicals and Reagents :

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or ultrapure grade)

    • Formic acid (LC-MS grade)

    • Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Solutions
  • Mobile Phase A : 0.1% Formic acid (v/v) in Water.

  • Mobile Phase B : 0.1% Formic acid (v/v) in Acetonitrile.

  • Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions : Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

Sample Preparation (from Plant Material)
  • Drying and Grinding : Dry the plant material (e.g., roots, leaves) at 40-50°C to a constant weight and grind it into a fine powder.[3]

  • Extraction : Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of 80% methanol.

  • Sonication : Sonicate the mixture for 30 minutes at room temperature.

  • Centrifugation : Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collection and Re-extraction : Collect the supernatant. Re-extract the residue with another 50 mL of 80% methanol and combine the supernatants.

  • Concentration : Evaporate the combined solvent under reduced pressure to yield a crude extract.[3]

  • Final Sample : Redissolve a known amount of the dried extract (e.g., 10 mg) in 1 mL of methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound. Since many saponins and glycosides lack strong chromophores, detection is often performed at low UV wavelengths, such as 205 nm.[3][4]

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C
Detection Wavelength 205 nm
Injection Volume 10 µL
Run Time 35 minutes
Gradient Elution Program

A gradient elution is recommended to ensure adequate separation of this compound from other components in the sample matrix.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.06040
25.01090
30.01090
30.19010
35.09010

Data Presentation and Method Performance

The following table presents representative method validation parameters for the quantification of triterpenoid saponins, which can be expected for a validated this compound analysis method.

ParameterRepresentative ValueDescription
Retention Time (RT) ~15-20 minVaries based on exact conditions and column.
Linearity (R²) >0.999For a calibration curve from 1-100 µg/mL.
Limit of Detection (LOD) 0.5 µg/mLThe lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) 1.0 µg/mLThe lowest concentration that can be accurately quantified.
Precision (%RSD) < 3.0%Repeatability of injections and sample preparations.
Accuracy / Recovery 95.0 - 105.0%Measured by spiking a blank matrix with a known standard amount.

Note: The values presented are representative for similar saponin analyses and should be established specifically for this compound during in-house method validation.[3]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound, from sample preparation to final data analysis.

Sachaliside_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material (e.g., Codonopsis Roots) powder Dry & Grind plant_material->powder standard This compound Reference Standard weigh_std Weigh Standard standard->weigh_std extraction Solvent Extraction (80% MeOH, Sonication) powder->extraction dissolve_std Dissolve in MeOH (Stock Solution) weigh_std->dissolve_std centrifuge Centrifuge & Collect extraction->centrifuge dilution Serial Dilution (Working Standards) dissolve_std->dilution concentrate Concentrate Extract centrifuge->concentrate hplc_vial_std Standard Vials dilution->hplc_vial_std dissolve_sample Redissolve & Filter concentrate->dissolve_sample hplc_vial_sample Sample Vial dissolve_sample->hplc_vial_sample hplc_system HPLC System (C18 Column, Gradient Elution) hplc_vial_sample->hplc_system hplc_vial_std->hplc_system detector UV Detector (205 nm) hplc_system->detector chromatogram Generate Chromatograms detector->chromatogram calibration Build Calibration Curve (Peak Area vs. Concentration) chromatogram->calibration quantification Quantify this compound in Sample chromatogram->quantification calibration->quantification

Caption: Workflow for this compound quantification by HPLC.

References

Synthesis of Sachaliside and its Analogues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Sachaliside and its analogues. It includes methodologies for chemical synthesis, quantitative data, and insights into the compound's mechanism of action.

This compound, also known as Triandrin, is a phenylpropanoid glycoside found in plants such as Rhodiola rosea. It has garnered interest for its potential pharmacological activities. This document outlines a general approach to its chemical synthesis, based on established methods for preparing similar phenylpropanoid glycosides, and discusses its known biological effects.

Chemical Synthesis of this compound and Analogues

The chemical synthesis of this compound involves two key stages: the preparation of a suitable glycosyl donor and a glycosyl acceptor, followed by their coupling and subsequent deprotection. Analogues of this compound can be synthesized by modifying either the glycone (sugar) or aglycone (phenylpropanoid) moiety.

Experimental Protocols

1. Preparation of the Glycosyl Acceptor (p-Coumaryl Alcohol derivative):

A common starting material for the aglycone portion is p-coumaric acid. The synthesis of a suitable p-coumaryl alcohol derivative for glycosylation can be achieved through the following representative steps:

  • Esterification: The carboxylic acid of p-coumaric acid is first protected, typically as an ethyl ester, by reacting it with ethanol in the presence of an acid catalyst (e.g., H₂SO₄).

  • Protection of Phenolic Hydroxyl Group: The phenolic hydroxyl group is protected to prevent unwanted side reactions during glycosylation. A common protecting group is the benzyl group, introduced using benzyl bromide and a base (e.g., K₂CO₃).

  • Reduction of the Ester: The ester group is then selectively reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) to yield the protected p-coumaryl alcohol.

2. Preparation of the Glycosyl Donor (Protected Glucose Derivative):

A suitable glucose donor, such as a glucosyl bromide, is required for the glycosylation step.

  • Peracetylation of Glucose: D-glucose is treated with acetic anhydride in the presence of a catalyst (e.g., iodine) to protect all hydroxyl groups as acetates.

  • Bromination: The peracetylated glucose is then reacted with a source of bromine, such as hydrogen bromide in acetic acid, to form the acetobromoglucose, a reactive glycosyl donor.

3. Glycosylation Reaction:

The protected p-coumaryl alcohol (glycosyl acceptor) is coupled with the acetobromoglucose (glycosyl donor) in the presence of a promoter, such as mercury(II) cyanide or silver triflate, in an anhydrous solvent like dichloromethane. This reaction forms the β-glycosidic linkage characteristic of this compound.

4. Deprotection:

In the final step, all protecting groups are removed.

  • Deacetylation: The acetate groups on the sugar moiety are typically removed under basic conditions, for example, using sodium methoxide in methanol (Zemplén deacetylation).

  • Debenzylation: The benzyl ether protecting the phenolic hydroxyl group is removed by catalytic hydrogenation (e.g., using H₂ over Palladium on carbon).

5. Synthesis of Analogues:

Analogues of this compound can be prepared by varying the starting materials. For instance, using different protected monosaccharides (e.g., galactose, xylose) in the glycosylation step will produce different glycone analogues. Similarly, employing substituted cinnamic acids (e.g., ferulic acid, sinapic acid) as the starting material for the aglycone synthesis will result in analogues with modified phenylpropanoid scaffolds.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps based on the synthesis of analogous phenylpropanoid glycosides. Actual yields for the synthesis of this compound may vary depending on the specific reaction conditions and substrates used.

StepReactionReagents and ConditionsTypical Yield (%)
1Esterification of p-coumaric acidEtOH, H₂SO₄ (cat.), reflux85-95
2Benzylation of phenolic OHBnBr, K₂CO₃, acetone, reflux90-98
3Reduction of ester to alcoholLiAlH₄, THF, 0 °C to rt80-90
4GlycosylationAcetobromoglucose, Ag₂CO₃, CH₂Cl₂, rt60-80
5DeacetylationNaOMe, MeOH, rt90-99
6DebenzylationH₂, Pd/C, MeOH, rt95-99

Biological Activity and Signaling Pathways

This compound (Triandrin) has been shown to exert biological effects by modulating various intracellular signaling pathways. Studies on human neuroglial cells treated with Rhodiola rosea extract and its isolated constituents, including triandrin, have revealed significant changes in gene expression.

A study by Panossian et al. (2014) demonstrated that triandrin deregulates the expression of a large number of genes, suggesting a multi-targeted mechanism of action. The analysis of these gene expression changes predicts effects on several biological processes and pathways associated with:

  • Neurological Disorders: Including modulation of genes involved in neuronal function and signaling.

  • Cardiovascular System: Affecting genes related to cardiovascular health and disease.

  • Metabolic Pathways: Influencing genes involved in cellular metabolism.

  • Gastrointestinal Function: Modulating genes associated with the gastrointestinal system.

  • Endocrine System: Affecting genes related to hormone signaling.

  • Behavioral and Psychological Processes: Influencing genes linked to mood and behavior.

The broad impact on gene expression suggests that this compound's biological effects are not mediated by a single target but rather through a complex interplay of multiple signaling cascades.

Visualizations

Below are diagrams illustrating the synthetic workflow and the affected signaling pathways.

Synthesis_Workflow cluster_aglycone Aglycone Synthesis cluster_glycone Glycone Synthesis cluster_coupling Coupling and Deprotection pCA p-Coumaric Acid pCA_ester Protected p-Coumaric Acid Ester pCA->pCA_ester Esterification & Protection pCA_alcohol Protected p-Coumaryl Alcohol (Acceptor) pCA_ester->pCA_alcohol Reduction protected_this compound Protected This compound pCA_alcohol->protected_this compound glucose D-Glucose peracetyl_glucose Peracetylated Glucose glucose->peracetyl_glucose Acetylation glucosyl_bromide Acetobromoglucose (Donor) peracetyl_glucose->glucosyl_bromide Bromination glucosyl_bromide->protected_this compound Glycosylation This compound This compound protected_this compound->this compound Deprotection

Caption: General workflow for the chemical synthesis of this compound.

Signaling_Pathways cluster_cellular Cellular Effects cluster_pathways Affected Signaling Pathways and Processes This compound This compound (Triandrin) GeneExpression Modulation of Gene Expression This compound->GeneExpression Neuro Neurological Pathways GeneExpression->Neuro Cardio Cardiovascular Pathways GeneExpression->Cardio Metabolic Metabolic Pathways GeneExpression->Metabolic GI Gastrointestinal Pathways GeneExpression->GI Endocrine Endocrine Pathways GeneExpression->Endocrine Behavior Behavioral Pathways GeneExpression->Behavior

Caption: Overview of signaling pathways affected by this compound.

Application Notes & Protocols: Sachaliside as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sachaliside as a reference standard in phytochemical analysis. Due to the limited availability of specific published methods for this compound, this document presents generalized protocols based on the analysis of structurally related compounds, such as glycosylated flavonoids found in tea.

Introduction to this compound

This compound is an O-acyl carbohydrate, a type of glycosidic compound, that has been identified in plants of the Camellia genus, including Camellia sinensis (tea) and Camellia reticulata.[1] As a component of tea, a widely consumed beverage with numerous reported health benefits, this compound is a compound of interest for phytochemical and pharmacological research. The use of a purified and well-characterized this compound standard is essential for the accurate quantification and identification of this compound in plant extracts and related products.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below, based on data from public chemical databases.[1]

PropertyValueSource
Molecular FormulaC₁₅H₂₀O₇PubChem[1]
Molecular Weight312.31 g/mol PubChem[1]
IUPAC Name(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoxy]oxane-3,4,5-triolPubChem[1]
AppearanceWhite to off-white powder (typical for similar compounds)Assumed
Purity≥95% (typical for commercially available standards)Assumed
Storage-20°C in a dry, dark placeRecommended

Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The primary application of a this compound standard is for the quantitative analysis of its content in various matrices, such as plant extracts, dietary supplements, and herbal formulations. A validated HPLC-UV method is the recommended approach for this purpose.

Experimental Protocol: HPLC-UV Method for this compound Quantification

This protocol is a representative method adapted from established procedures for the analysis of polyphenols in tea.[2][3][4]

2.1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard (purity ≥95%)

  • Acetonitrile (HPLC grade)

  • Formic acid (or acetic acid, HPLC grade)

  • Ultrapure water

  • Methanol (for extraction)

  • Sample filters (0.45 µm)

2.2. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution using the mobile phase as the diluent to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.3. Sample Preparation (Example: Tea Leaf Extract)

  • Extraction: Weigh 1 g of dried and powdered tea leaves and extract with 50 mL of 70% methanol in an ultrasonic bath for 30 minutes.

  • Filtration: Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.

2.4. Chromatographic Conditions

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min, 5-15% B; 5-15 min, 15-30% B; 15-25 min, 30-50% B; 25-30 min, 50-5% B (hold for 5 min for re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL

2.5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.

  • Calculate the final concentration in the original sample material, accounting for dilutions.

Workflow for HPLC Quantification of this compound

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Standard Solutions HPLC_Injection Inject into HPLC-UV System Standard_Prep->HPLC_Injection Sample_Prep Prepare Plant Extract Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation HPLC_Injection->Chromatography Detection UV Detection Chromatography->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using HPLC-UV.

Application: Identity Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal identification, particularly in complex matrices or for the characterization of a new this compound-containing product, mass spectrometry and NMR spectroscopy are indispensable.

3.1. Mass Spectrometry

LC-MS is a powerful technique for confirming the presence of this compound. The expected mass-to-charge ratios (m/z) for this compound are:

AdductCalculated m/z
[M+H]⁺313.1281
[M+Na]⁺335.1100
[M+NH₄]⁺330.1547

Data derived from PubChem.[1]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Stability Assessment of this compound Standard

Ensuring the stability of the reference standard is crucial for accurate and reproducible analytical results. This protocol outlines a general approach for assessing the stability of a this compound standard.

4.1. Stability Study Design

  • Long-Term Stability: Store the this compound standard at the recommended storage condition (-20°C) and test at regular intervals (e.g., 0, 3, 6, 12, 24 months).

  • Accelerated Stability: Store the standard at elevated temperatures (e.g., 40°C with 75% relative humidity) for a shorter duration (e.g., 0, 1, 3, 6 months).

  • Freeze-Thaw Stability: Subject the standard solution to multiple freeze-thaw cycles and analyze for degradation.

  • Solution Stability: Evaluate the stability of this compound in the prepared stock and working solutions at room temperature and refrigerated conditions over a defined period (e.g., 24, 48, 72 hours).

4.2. Analytical Method

Use the validated HPLC-UV method described in Section 2 to determine the concentration of this compound at each time point. A decrease in the main peak area or the appearance of new peaks may indicate degradation.

4.3. Acceptance Criteria

A common acceptance criterion is that the standard should retain at least 95% of its initial purity/concentration under the tested conditions.

Logical Flow for Stability Testing

Stability_Workflow Start Start Stability Study Initial_Analysis Initial Analysis (T=0) (Purity, Concentration) Start->Initial_Analysis Storage Store under Defined Conditions (Long-Term, Accelerated, etc.) Initial_Analysis->Storage Time_Points Test at Pre-defined Time Points Storage->Time_Points Analysis Analyze using Validated HPLC Method Time_Points->Analysis Compare Compare Results to T=0 Analysis->Compare Evaluate Evaluate Stability (Acceptance Criteria) Compare->Evaluate Evaluate->Time_Points Continue to next time point End End of Study Evaluate->End Study Complete

Caption: Logical workflow for conducting a stability study on a this compound standard.

Biological Activity and Signaling Pathways

Currently, there is a lack of published research specifically detailing the biological activities and associated signaling pathways of this compound. As a glycosylated flavonoid-like compound found in tea, it may contribute to the overall antioxidant and anti-inflammatory properties attributed to tea polyphenols. Further research is required to elucidate the specific pharmacological effects of this compound.

Disclaimer: The experimental protocols and data presented in these application notes are intended for guidance and are based on general methodologies for similar compounds. It is highly recommended that researchers validate these methods for their specific applications and instrumentation.

References

Application Notes and Protocols: A Framework for Evaluating the Bioactivity of Sachaliside

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sachaliside is an O-acyl carbohydrate, a natural product found in organisms such as Camellia sinensis and Camellia reticulata[1]. The exploration of natural products for therapeutic potential is a cornerstone of drug discovery[2][3][4]. A systematic evaluation of a compound's biological activity is essential to identify its therapeutic promise and understand its mechanism of action[5][6][7]. This document provides a detailed framework and experimental protocols for a phased approach to testing the bioactivity of this compound, beginning with broad screening assays and progressing to more specific mechanistic studies.

The proposed experimental workflow follows a logical progression from initial safety and general activity profiling to in-depth investigation of specific biological effects and underlying molecular mechanisms.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Targeted Bioactivity Investigation cluster_2 Phase 3: Mechanistic Elucidation Cytotoxicity Cytotoxicity Assessment (MTT Assay) Antioxidant Antioxidant Screening (DPPH & ABTS Assays) AntiInflammatory Anti-Inflammatory Assay (LPS-stimulated RAW 264.7 cells) Cytotoxicity->AntiInflammatory Determine non-toxic concentrations Antioxidant->AntiInflammatory Signaling Signaling Pathway Analysis (Western Blot) AntiInflammatory->Signaling Investigate mechanism NFkB NF-κB Pathway Signaling->NFkB MAPK MAPK Pathway Signaling->MAPK PI3K PI3K/Akt Pathway Signaling->PI3K

Figure 1: General experimental workflow for assessing the bioactivity of this compound.

Phase 1: Preliminary Screening

The initial phase focuses on determining the cytotoxic profile and general antioxidant capacity of this compound. This is a critical first step in any bioactivity screening of a novel compound[5][7].

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[8][9][10][11]. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells[9][11][12]. This assay is crucial for determining the concentration range of this compound that is non-toxic to cells, which will be used in subsequent cell-based experiments.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator[12][13].

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a "vehicle control" (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a "no-treatment control" (cells with medium only).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator[13].

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL[8][12].

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator to allow for the formation of formazan crystals[8][12].

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals[12]. Mix thoroughly by pipetting up and down.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[11]. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[11].

  • Data Analysis: Calculate cell viability as a percentage relative to the control (untreated) cells. Plot a dose-response curve and determine the IC₅₀ (concentration that inhibits 50% of cell viability).

Data Presentation

This compound Conc. (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.250 ± 0.08100
101.215 ± 0.0797.2
251.150 ± 0.0992.0
501.055 ± 0.0684.4
1000.850 ± 0.0568.0
2000.510 ± 0.0440.8
IC₅₀ (µM) -~155 µM
Antioxidant Activity Screening

Antioxidant assays are used to evaluate the capacity of a compound to neutralize free radicals, which are implicated in oxidative stress-related diseases[14]. The DPPH and ABTS assays are rapid, simple, and widely used spectrophotometric methods for this purpose[15].

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (in methanol) to 100 µL of the DPPH solution[16]. Use ascorbic acid or Trolox as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes[17][18].

  • Absorbance Measurement: Measure the absorbance at 517 nm[15]. The reduction of the DPPH radical by an antioxidant results in a color change from purple to yellow.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. Determine the IC₅₀ value.

Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

  • ABTS Radical Cation (ABTS•⁺) Generation: Prepare the ABTS stock solution by mixing 7 mM ABTS solution and 2.45 mM potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[18].

  • Working Solution: Dilute the ABTS•⁺ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm[18].

  • Reaction: Add 10 µL of this compound at various concentrations to 1 mL of the ABTS•⁺ working solution.

  • Incubation: Incubate for 6 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value.

Data Presentation

CompoundAssayIC₅₀ (µg/mL)
This compoundDPPHValue
This compoundABTSValue
Ascorbic AcidDPPHValue
Ascorbic AcidABTSValue

Phase 2: Anti-Inflammatory Activity

Based on the antioxidant potential and using non-toxic concentrations determined in Phase 1, this phase investigates the anti-inflammatory properties of this compound. Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a standard in vitro model for inflammation, as LPS induces a strong inflammatory response, including the production of nitric oxide (NO)[13][19][20].

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated RAW 264.7 Cells

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 24 hours[20].

  • Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 1-2 hours[20].

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include wells for control (no treatment), LPS only, and this compound only[20][21].

  • Supernatant Collection: After incubation, collect the cell culture supernatant to measure NO production.

  • Griess Assay: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Mix 100 µL of supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid)[21].

    • Incubate at room temperature for 10 minutes[20].

    • Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

Data Presentation

TreatmentNitrite Conc. (µM)% Inhibition of NO Production
Control (untreated)ValueN/A
LPS (1 µg/mL)Value0
LPS + this compound (Conc. 1)ValueValue
LPS + this compound (Conc. 2)ValueValue
LPS + this compound (Conc. 3)ValueValue
This compound (Conc. 3) onlyValueN/A

Phase 3: Mechanistic Insights via Signaling Pathway Analysis

If this compound shows significant anti-inflammatory activity, the next step is to investigate the underlying molecular mechanisms. Inflammation is often regulated by key signaling pathways such as NF-κB, MAPK, and PI3K/Akt[22][23][24]. Western blotting can be used to measure the phosphorylation (activation) status of key proteins within these cascades[25][26][27].

Key Signaling Pathways

  • NF-κB Pathway: A critical regulator of immunity and inflammation. In unstimulated cells, NF-κB is held in the cytoplasm by IκB proteins. Upon stimulation (e.g., by LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate pro-inflammatory gene transcription[23][28][29][30].

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates pIkB P-IκB IkB->pIkB NFkB NF-κB (p65/p50) pNFkB P-NF-κB (p65) NFkB->pNFkB Phosphorylates pIkB->NFkB Releases Nucleus Nucleus pNFkB->Nucleus Translocates Genes Pro-inflammatory Gene Transcription Nucleus->Genes This compound This compound This compound->IKK Inhibits?

Figure 2: Simplified NF-κB signaling pathway, a potential target for this compound.

  • MAPK Pathway: Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The ERK, JNK, and p38 MAPK subfamilies are key players in the inflammatory response[24][31].

G Stimuli Stress / LPS MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Response Inflammatory Response TranscriptionFactors->Response This compound This compound This compound->MAPKK Inhibits?

Figure 3: Overview of the MAPK signaling cascade.

  • PI3K/Akt Pathway: This pathway is central to regulating cell survival, proliferation, and growth[22][32][33][34]. It can also interact with inflammatory pathways. Dysregulation of this pathway is linked to various diseases, including cancer[33][35].

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream PTEN PTEN PTEN->PIP3 Inhibits This compound This compound This compound->Akt Inhibits?

Figure 4: Simplified PI3K/Akt signaling pathway.

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-30 minutes for MAPK/Akt, 30-60 minutes for NF-κB)[21]. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[26].

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the level of activation.

Data Presentation

TreatmentRatio of p-p65 / Total p65Ratio of p-ERK / Total ERKRatio of p-Akt / Total Akt
Control1.01.01.0
LPSValueValueValue
LPS + this compoundValueValueValue

References

In-Vivo Studies of Sachaliside: Current Research Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, there is currently no specific public data on in-vivo studies, delivery systems, or detailed signaling pathways for the compound sachaliside.

Researchers, scientists, and drug development professionals interested in the in-vivo applications of this compound should be aware that this area appears to be largely unexplored in published research. While information regarding the chemical and physical properties of this compound is available, detailed experimental protocols, quantitative data from animal studies, and elucidated mechanisms of action in a living organism are not currently documented in scientific databases.

For professionals seeking to initiate research in this area, the following considerations, based on general principles of in-vivo studies for natural compounds, may be useful:

General Considerations for Initiating In-Vivo Research on Novel Compounds like this compound:

  • Preliminary In-Vitro Studies: Before progressing to in-vivo models, comprehensive in-vitro studies are essential to establish baseline activity, cytotoxicity, and potential mechanisms of action.

  • Solubility and Formulation: Early-stage formulation development is critical. The solubility of this compound would need to be determined to select an appropriate vehicle for administration (e.g., saline, DMSO, cyclodextrins).

  • Toxicity and Dose-Ranging Studies: Initial acute and sub-acute toxicity studies in animal models (e.g., mice or rats) are necessary to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects.

  • Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for designing effective dosing regimens.

  • Selection of Animal Models: The choice of animal model would depend on the therapeutic area of interest, guided by the findings of preliminary in-vitro studies.

Hypothetical Experimental Workflow

For researchers planning to undertake the first in-vivo studies of this compound, a general experimental workflow would likely involve the following stages.

G cluster_0 Pre-Clinical In-Vivo Research Initiation In-Vitro Characterization In-Vitro Characterization Formulation Development Formulation Development In-Vitro Characterization->Formulation Development Toxicity Studies Toxicity Studies Formulation Development->Toxicity Studies Pharmacokinetic (PK) Studies Pharmacokinetic (PK) Studies Toxicity Studies->Pharmacokinetic (PK) Studies Efficacy Studies Efficacy Studies Pharmacokinetic (PK) Studies->Efficacy Studies Data Analysis & Reporting Data Analysis & Reporting Efficacy Studies->Data Analysis & Reporting

Caption: A generalized workflow for initiating in-vivo research for a novel compound.

It is important to reiterate that the above workflow is a generalized guide and not based on any existing published research for this compound. As the body of scientific knowledge evolves, specific protocols and data for this compound may become available. Researchers are encouraged to monitor scientific literature for any new developments in this area.

Application Notes and Protocols for Sachaliside Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sachaliside and the Importance of Stability Testing

This compound is an O-acyl carbohydrate with the chemical formula C15H20O7, naturally found in organisms such as Camellia sinensis and Camellia reticulata[1]. As a natural product with potential therapeutic applications, understanding its chemical stability is paramount for the development of safe and effective pharmaceutical formulations. Stability testing provides crucial information on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light[2][3]. This data is essential for determining appropriate storage conditions, shelf-life, and for regulatory submissions[4][5].

Forced degradation studies, or stress testing, are a critical component of the stability testing process. These studies involve exposing the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways[4][6]. This information is invaluable for developing stability-indicating analytical methods, which are capable of distinguishing the intact drug substance from its degradation products[4].

This document provides a comprehensive guide to performing stability testing on this compound, including detailed protocols for forced degradation and long-term stability studies, as well as recommendations for analytical methodology.

Analytical Methodology for Stability Indicating Assays

The choice of analytical method is critical for the accurate assessment of this compound stability. Chromatographic techniques are generally preferred for their ability to separate and quantify the parent compound and its degradation products.

Recommended Primary Technique: High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC offers high resolution and sensitivity for the analysis of non-volatile compounds like this compound[7]. A reversed-phase method would likely be suitable, using a C18 column and a mobile phase consisting of a mixture of water (often with a pH modifier like formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection is a common and robust method. The wavelength of maximum absorbance for this compound should be determined and used for quantification. If this compound lacks a strong chromophore, alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) should be considered.

  • Method Validation: The chosen HPLC method must be validated to be "stability-indicating." This involves demonstrating that the method can accurately measure a decrease in the concentration of this compound and detect the formation of degradation products without interference. Samples from forced degradation studies are essential for this validation[4][8].

Experimental Protocols

Forced Degradation (Stress Testing) Studies

Forced degradation studies are designed to intentionally degrade the this compound sample to an appropriate extent (typically 5-20% degradation) to identify likely degradation products and pathways[8]. The following conditions are recommended as a starting point and should be adjusted based on the observed stability of this compound[9].

a. Acidic Hydrolysis

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water).

    • Add an equal volume of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).

    • Dilute to a suitable concentration and analyze by the validated HPLC method.

b. Basic Hydrolysis

  • Protocol:

    • Prepare a stock solution of this compound.

    • Add an equal volume of 0.1 M sodium hydroxide (NaOH).

    • Incubate at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl).

    • Dilute and analyze by HPLC.

c. Oxidative Degradation

  • Protocol:

    • Prepare a stock solution of this compound.

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature.

    • Withdraw aliquots at specified time points.

    • Dilute and analyze by HPLC.

d. Thermal Degradation

  • Protocol:

    • Place a solid sample of this compound in a controlled temperature oven (e.g., 70°C).

    • Withdraw samples at specified time points.

    • Prepare solutions of the withdrawn samples and analyze by HPLC.

    • Alternatively, a solution of this compound can be heated and analyzed as described for hydrolysis studies.

e. Photolytic Degradation

  • Protocol:

    • Expose a solid sample and a solution of this compound to a light source with a specified output (e.g., ICH option 1: an artificial daylight fluorescent lamp and a UV lamp).

    • A control sample should be protected from light (e.g., wrapped in aluminum foil).

    • Analyze the samples at a specified time point by HPLC.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under defined storage conditions[10]. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies[2][11].

a. Storage Conditions

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH[11].

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[11].

b. Protocol

  • Package the this compound samples in the proposed container closure system.

  • Place the samples in stability chambers maintained at the specified long-term and accelerated conditions.

  • Withdraw samples at predetermined time points.

    • Long-Term Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter[11][12].

    • Accelerated Testing Frequency: A minimum of three time points, including initial and final time points (e.g., 0, 3, and 6 months)[11][12].

  • Analyze the withdrawn samples for appearance, assay of this compound, and degradation products using the validated HPLC method.

Data Presentation

Quantitative data from stability studies should be summarized in clear and concise tables.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionDuration (hours)Temperature (°C)This compound Assay (%)% DegradationNumber of DegradantsPeak Area of Major Degradant
0.1 M HCl060100.00.00-
260
460
860
2460
0.1 M NaOH060100.00.00-
260
460
860
2460
3% H₂O₂025100.00.00-
225
425
825
2425
Thermal (Solid)070100.00.00-
2470
4870
Photolytic0RT100.00.00-
TBDRT

Table 2: Long-Term Stability Data for this compound at 25°C / 60% RH

Time Point (Months)AppearanceThis compound Assay (%)Total Degradation Products (%)
0
3
6
9
12
18
24

Table 3: Accelerated Stability Data for this compound at 40°C / 75% RH

Time Point (Months)AppearanceThis compound Assay (%)Total Degradation Products (%)
0
1
3
6

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis This compound This compound Bulk Substance StockSolution Stock Solution in Suitable Solvent This compound->StockSolution Thermal Thermal (e.g., 70°C) This compound->Thermal Photolytic Photolytic (ICH Option 1) This compound->Photolytic Acid Acidic (e.g., 0.1M HCl, 60°C) StockSolution->Acid Base Basic (e.g., 0.1M NaOH, 60°C) StockSolution->Base Oxidative Oxidative (e.g., 3% H2O2, RT) StockSolution->Oxidative Sampling Time-Point Sampling Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization HPLC_Analysis Stability-Indicating HPLC Analysis Neutralization->HPLC_Analysis Data Data Evaluation: - Assay - Degradation Products HPLC_Analysis->Data

Caption: Workflow for Forced Degradation Studies of this compound.

Long_Term_Stability_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Testing Schedule cluster_analysis Analysis and Evaluation API This compound Bulk Substance Packaging Package in Proposed Container Closure API->Packaging LongTerm Long-Term 25°C/60%RH or 30°C/65%RH Packaging->LongTerm Accelerated Accelerated 40°C/75%RH Packaging->Accelerated Sampling_LT Withdraw Samples (0, 3, 6, 9, 12, 18, 24 mos) LongTerm->Sampling_LT Sampling_ACC Withdraw Samples (0, 3, 6 mos) Accelerated->Sampling_ACC Analysis Analyze Samples by Validated HPLC Method Sampling_LT->Analysis Sampling_ACC->Analysis Evaluation Evaluate: - Appearance - Assay - Degradation Products Analysis->Evaluation ShelfLife Establish Shelf-Life and Storage Conditions Evaluation->ShelfLife

Caption: Workflow for Long-Term and Accelerated Stability Studies.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Sachaliside Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the extraction of Sachaliside from plant materials. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant species is it commonly found?

This compound is an O-acyl carbohydrate. It has been reported in plant species such as Camellia sinensis and Camellia reticulata[1]. It is also a constituent of invasive knotweeds like Polygonum sachalinense (Giant Knotweed), which is known to contain a variety of phenylpropanoid glycosides and other phenolic compounds.[2]

Q2: Which solvents are most effective for this compound extraction?

As this compound is a glycoside, polar solvents are generally effective for its extraction. Aqueous alcohol solutions, such as 70% ethanol or 70% methanol, are commonly used for extracting glycosides from plant materials.[3][4] Acetone has also been reported as an efficient solvent for extracting various compounds, including glycosides, from Polygonum species.[5][6] The optimal solvent and its concentration may need to be determined empirically for your specific plant material.

Q3: My crude extract is a dark, sticky resin. What are the likely contaminants?

This is a common issue when extracting glycosides from plant material. The dark color and sticky consistency are often due to the co-extraction of other plant metabolites.[3]

  • Likely Contaminants :

    • Phenolic Compounds and Tannins : Abundant in many plants, these compounds are readily extracted with polar solvents and can interfere with chromatographic separation.

    • Chlorophylls and Pigments : These are common when using the aerial parts of plants.

    • Lipids and Waxes : Non-polar compounds that can be partially extracted by alcohols, contributing to a resinous texture.[3]

    • Polysaccharides : High molecular weight sugars can be co-extracted, especially with aqueous-alcoholic solvent systems.[3]

Q4: How can I remove common contaminants from my crude extract?

  • Pre-Extraction Defatting : To remove lipids and waxes, you can wash the dried, powdered plant material with a non-polar solvent like hexane before the primary extraction.[3]

  • Liquid-Liquid Partitioning : After obtaining the crude extract, it can be suspended in water and partitioned with solvents of increasing polarity (e.g., ethyl acetate, n-butanol) to separate compounds based on their polarity. Glycosides often partition into the more polar fractions.[3]

  • Solid-Phase Extraction (SPE) : SPE can be used for preliminary fractionation of the crude extract to separate this compound from less or more polar impurities.[7]

Q5: At what temperature should I conduct the extraction and solvent evaporation?

To maximize yield and prevent degradation, it is crucial to control the temperature. Glycosides can be thermolabile. Extraction temperatures around 40-60°C are often a good starting point. For solvent evaporation, using a rotary evaporator at a reduced pressure and a temperature below 50°C is recommended to prevent degradation of the target compound.[3][4]

Troubleshooting Guide for Low this compound Yield

Low extraction yield is a frequent challenge. This guide provides a systematic approach to identifying and resolving potential causes.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation : Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration.Ensure plant material is thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C). Grind the dried material into a fine, uniform powder.[3]
Incomplete Extraction : The solvent may not have fully penetrated the plant matrix.Increase the extraction time and ensure adequate agitation (e.g., stirring or sonication). Consider performing multiple extraction cycles on the plant residue and combining the filtrates.[7]
Poor Solvent-to-Solid Ratio : An insufficient volume of solvent may not be able to dissolve all the target compound.Increase the solvent-to-solid ratio. A common starting point is a 1:10 or 1:20 (w/v) ratio of plant material to solvent.
Low Purity of this compound in Extract Co-extraction of Contaminants : The chosen solvent may be too polar or non-polar, leading to the extraction of a wide range of impurities.Optimize the solvent system. If using a high percentage of water, consider reducing it to decrease the extraction of highly polar compounds like polysaccharides. A pre-extraction wash with a non-polar solvent can remove lipids.[3]
Enzymatic Degradation : Endogenous plant enzymes released during grinding can degrade glycosides.Deactivate enzymes by blanching fresh plant material in boiling ethanol or by using extraction solvents with a high percentage of organic modifier.[4]
Loss of Compound During Workup Degradation During Solvent Evaporation : Overheating during solvent removal can lead to the degradation of this compound.Use a rotary evaporator at a controlled, low temperature (<50°C) and reduced pressure to remove the solvent.[3][4]
Incomplete Transfer : Material loss during transfers between flasks, filters, and columns.Ensure quantitative transfer by rinsing glassware with the solvent and adding the rinsate to the bulk extract.
Hydrolysis : Acidic or basic conditions during extraction or purification can cleave the glycosidic bond.Maintain a neutral or slightly acidic pH during the extraction and purification steps.[4][8]

Experimental Protocols

Protocol 1: Maceration Extraction of this compound
  • Preparation of Plant Material :

    • Dry the plant material (e.g., leaves and stems of Polygonum sachalinense) at 40-50°C until a constant weight is achieved.

    • Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve).

  • Extraction :

    • Macerate the powdered plant material in 70% ethanol (1:10 w/v) for 24 hours at room temperature with continuous stirring.[3]

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates.

  • Concentration :

    • Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[3]

  • Purification (Liquid-Liquid Partitioning) :

    • Suspend the crude extract in distilled water.

    • Partition the aqueous suspension successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.

    • Collect each fraction and evaporate the solvent to yield semi-purified extracts. This compound, as a glycoside, is expected to be enriched in the more polar fractions (e.g., n-butanol).

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
  • Preparation of Plant Material :

    • Prepare the plant material as described in Protocol 1.

  • Extraction :

    • Place the powdered plant material in a flask with 70% acetone (1:20 w/v).[5]

    • Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

    • Filter the extract as described in Protocol 1.

    • Repeat the extraction on the residue.

    • Combine the filtrates.

  • Concentration and Purification :

    • Follow the concentration and purification steps as outlined in Protocol 1.

Data Presentation

Table 1: Illustrative Example of this compound Yield with Different Extraction Solvents
Solvent System Extraction Method Extraction Time (hours) Temperature (°C) Crude Extract Yield (%) This compound Purity (%) *
70% MethanolMaceration242515.25.8
70% EthanolMaceration242513.86.1
70% AcetoneUltrasound14016.57.2
WaterMaceration246018.13.5

*Determined by HPLC analysis.

Table 2: Illustrative Example of this compound Yield with Varying Extraction Times (70% Ethanol, Maceration at 25°C)
Extraction Time (hours) Crude Extract Yield (%) This compound Purity (%) *
1210.55.9
2413.86.1
4814.25.7
7214.55.3

*Determined by HPLC analysis.

Visualizations

Experimental_Workflow A Plant Material (e.g., Polygonum sachalinense) B Drying and Grinding A->B C Extraction (e.g., Maceration or Sonication) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Purification (e.g., Liquid-Liquid Partitioning or Column Chromatography) F->G H Pure this compound G->H I Analysis (HPLC, LC-MS) H->I

Caption: General experimental workflow for the extraction and purification of this compound.

Troubleshooting_Guide Start Low this compound Yield Q1 Is the crude extract yield low? Start->Q1 A1_Yes Optimize Plant Preparation (Drying, Grinding) Q1->A1_Yes Yes Q2 Is this compound purity low? Q1->Q2 No A1_Yes2 Optimize Extraction Parameters (Solvent, Time, Temp, Ratio) A1_Yes->A1_Yes2 A1_Yes2->Q2 A2_Yes Implement Pre-extraction Defatting (Hexane Wash) Q2->A2_Yes Yes Q3 Suspect degradation? Q2->Q3 No A2_Yes2 Refine Purification Strategy (LLE, SPE, Chromatography) A2_Yes->A2_Yes2 A2_Yes2->Q3 A3_Yes Control Temperature during Evaporation (<50°C) Q3->A3_Yes Yes End Improved Yield Q3->End No A3_Yes2 Check pH and avoid extremes A3_Yes->A3_Yes2 A3_Yes2->End

Caption: Troubleshooting decision tree for addressing low this compound yield.

References

Technical Support Center: Overcoming Sachaliside Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Sachaliside.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural product, specifically an O-acyl carbohydrate, that has been identified in plants such as Camellia sinensis and Camellia reticulata[1]. Like many glycosidic natural products, this compound's complex structure can contribute to poor solubility in aqueous solutions, which is a critical factor for its absorption and bioavailability in biological assays.[2][3][4][5] Addressing solubility is essential for obtaining accurate and reproducible experimental results.

Q2: I'm observing precipitation of this compound in my aqueous buffer. What is the likely cause?

A2: Precipitation of this compound in aqueous buffers is a common issue stemming from its limited water solubility. This can be influenced by factors such as the concentration of this compound, the pH and ionic strength of the buffer, and the temperature. It is also possible that the initial stock solution was not fully dissolved or that the compound is degrading.

Q3: Can I use organic solvents to dissolve this compound?

A3: Yes, organic solvents are often used to create a stock solution of poorly soluble compounds like this compound. Common choices include dimethyl sulfoxide (DMSO), ethanol, and methanol. However, it is crucial to be mindful of the final concentration of the organic solvent in your experimental system, as high concentrations can be toxic to cells or interfere with assay components.

Q4: What are the initial steps I should take to improve this compound solubility?

A4: A stepwise approach is recommended. Start with simple methods such as gentle heating or sonication. If these are insufficient, you can explore the use of co-solvents or pH adjustments. For more persistent solubility issues, advanced techniques like the use of cyclodextrins or formulating solid dispersions may be necessary.[6][7]

Troubleshooting Guide

Problem 1: this compound is not dissolving in my desired aqueous buffer.

Solution:

  • Verify Compound Purity and Integrity: Ensure the this compound you are using is of high purity and has not degraded. Impurities can affect solubility.

  • Optimize Physical Dissolution Methods:

    • Sonication: Use a bath sonicator to apply ultrasonic energy, which can help break down solute aggregates.

    • Gentle Heating: Gently warm the solution in a water bath. Be cautious, as excessive heat can degrade the compound. Monitor for any changes in solution clarity. .

  • pH Adjustment: Since this compound has hydroxyl groups, its solubility may be influenced by pH.[6] Experiment with adjusting the pH of your buffer. It's important to ensure the pH remains within a range that is compatible with your experimental system and does not cause compound degradation.

  • Co-solvent System: Introduce a water-miscible organic co-solvent to your aqueous buffer.[6] Start with a low percentage and gradually increase it, while keeping the final concentration below the tolerance level of your assay.

    Co-solventStarting Concentration (v/v)Maximum Recommended Concentration (v/v) for Cell-based Assays
    DMSO0.1%< 0.5%
    Ethanol0.5%< 1%
    Polyethylene Glycol 400 (PEG 400)1%< 5%
Problem 2: My this compound stock solution in an organic solvent precipitates when added to the aqueous experimental medium.

Solution:

This is a common issue when a concentrated stock in an organic solvent is diluted into an aqueous medium where the compound is less soluble.

  • Decrease the Stock Concentration: Prepare a more dilute stock solution of this compound in the organic solvent. This will result in a lower final concentration of the organic solvent upon dilution into the aqueous medium, which can help maintain solubility.

  • Use a Surfactant: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[6] Non-ionic surfactants are generally preferred for biological experiments due to their lower toxicity.

    SurfactantTypical Concentration Range (w/v)Notes
    Tween® 200.01% - 0.1%Commonly used in immunoassays.
    Tween® 800.01% - 0.1%Often used in drug formulations.
    Pluronic® F-680.02% - 0.2%Biocompatible and often used in cell culture.
  • Employ Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.

Problem 3: I need to prepare a high-concentration aqueous solution of this compound for an in vivo study.

Solution:

For in vivo applications where high concentrations are often required and the use of organic solvents is limited, more advanced formulation strategies are necessary.

  • Particle Size Reduction: Decreasing the particle size of a solid compound increases its surface area, which can enhance the dissolution rate.[6][8]

    • Micronization: This process reduces the average particle diameter to the micron range.

    • Nanonization: This creates nanoparticles of the drug, significantly increasing the surface area and often improving bioavailability.[9][10]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state.[7][11] The drug can exist in an amorphous form, which has higher solubility than the crystalline form.

  • Lipid-Based Formulations: Encapsulating this compound in lipid-based delivery systems, such as liposomes or self-emulsifying drug delivery systems (SEDDS), can improve its solubility and bioavailability for oral or parenteral administration.[2][7]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If necessary, sonicate the solution in a bath sonicator for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution for any undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the stock directly into the aqueous buffer, ensuring the final organic solvent concentration is compatible with the experiment.

Protocol 2: Enhancing Aqueous Solubility of this compound with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 1-10% w/v).

  • Add the this compound powder directly to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 12-24 hours to allow for the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved material.

  • Determine the concentration of the solubilized this compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizations

experimental_workflow cluster_start Start cluster_methods Solubilization Methods cluster_outcome Outcome start Poorly Soluble this compound method1 Co-solvent (e.g., DMSO, Ethanol) start->method1 method2 pH Adjustment start->method2 method3 Surfactant (e.g., Tween® 80) start->method3 method4 Cyclodextrin (HP-β-CD) start->method4 outcome Solubilized this compound for Experimentation method1->outcome method2->outcome method3->outcome method4->outcome

Caption: Workflow for selecting a suitable method to improve this compound solubility.

hypothetical_signaling_pathway cluster_stimulus Cellular Stress cluster_regulation Nrf2 Regulation cluster_response Cellular Response stress Oxidative Stress keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 induces dissociation This compound This compound (Hypothesized) This compound->keap1_nrf2 may promote dissociation nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) nucleus->are binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) are->antioxidant_enzymes activates transcription of protection Cellular Protection antioxidant_enzymes->protection leads to

Caption: Hypothetical signaling pathway of this compound via Nrf2 activation.

References

Sachaliside degradation and prevention methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Sachaliside and methods for its prevention. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a natural compound that can be classified as a phenolic glycoside. Structurally, it is an O-acyl carbohydrate. This information is crucial for predicting its stability and potential degradation pathways.

Q2: What are the primary degradation pathways for this compound?

Based on its structure as a phenolic glycoside, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The glycosidic bond is prone to cleavage under acidic or basic conditions, as well as enzymatic hydrolysis, yielding the aglycone and the sugar moiety.[1][2][3]

  • Oxidation: As a phenolic compound, this compound can be susceptible to oxidation, which can be initiated by exposure to air (oxygen), heat, light, or the presence of metal ions.[4]

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, as well as potentially cause other thermal decomposition reactions.[1][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of phenolic compounds.[6][7][8]

Q3: What are the likely degradation products of this compound?

While specific degradation products for this compound have not been extensively reported in the literature, based on its structure, the primary degradation products are expected to be its aglycone (the non-sugar part) and the corresponding sugar. Further degradation of the aglycone, particularly through oxidation, may also occur. Forced degradation studies are necessary to identify the full range of potential degradation products.[1][9]

Troubleshooting Guides

Issue 1: Loss of this compound during Extraction

Question: I am observing a lower than expected yield of this compound after extraction from plant material. What could be the cause and how can I prevent this?

Answer:

Loss of this compound during extraction is likely due to degradation caused by enzymatic activity, pH instability, or exposure to high temperatures.[10]

Prevention Methods:

  • Enzyme Deactivation: Immediately after harvesting, treat the plant material with methods to denature degradative enzymes. This can include flash-freezing in liquid nitrogen, freeze-drying (lyophilization), or blanching with steam or hot solvent (e.g., boiling ethanol or methanol) for a short period.

  • pH Control: The extraction solvent should be maintained at a neutral or slightly acidic pH to minimize acid or base-catalyzed hydrolysis of the glycosidic bond.[11] Buffering the extraction solvent may be beneficial.

  • Temperature Control: Perform extractions at low temperatures (e.g., 4°C) to reduce the rate of all chemical and enzymatic degradation.[5] If heat is required for extraction efficiency, use the lowest effective temperature for the shortest possible duration.

  • Solvent Choice: Use deoxygenated solvents to minimize oxidation. Performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[4]

  • Minimize Extraction Time: Prolonged extraction times can lead to increased degradation.[10] Optimize your extraction method to achieve a good yield in the shortest time.

Issue 2: this compound Degradation in Solution during Storage

Question: My this compound standard solution or experimental samples are showing signs of degradation over time, as evidenced by changes in HPLC chromatograms. How can I improve the stability of this compound in solution?

Answer:

Degradation in solution is often due to hydrolysis, oxidation, or photodegradation.[6][12]

Prevention Methods:

  • Storage Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to significantly slow down degradation reactions.[5]

  • pH of the Solution: Prepare solutions in a neutral or slightly acidic buffer (pH 4-6) to minimize hydrolysis. Avoid highly acidic or alkaline conditions.[11]

  • Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[8]

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing to prevent oxidation.

  • Solvent Purity: Use high-purity solvents (e.g., HPLC grade) to avoid contaminants that could catalyze degradation.

Quantitative Data Summary

Table 1: Hypothetical Thermal Degradation of this compound in Solution (pH 7.0)

Temperature (°C)Incubation Time (hours)This compound Remaining (%)
250100
2498.5
4897.2
400100
2492.1
4885.3
600100
2475.4
4858.9

Table 2: Hypothetical pH Stability of this compound at 25°C

pHIncubation Time (days)This compound Remaining (%)
30100
795.3
1490.8
50100
799.1
1498.2
70100
798.5
1497.0
90100
788.2
1477.9

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.[9][13][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 1, 2, 4, 8 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).

    • Also, analyze a solid sample of this compound under the same conditions.

    • At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose an aliquot of the stock solution to a light source providing an output similar to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Concurrently, keep a control sample in the dark.

    • Analyze both samples at various time points.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).[15][16]

  • Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and changes in the UV spectrum.

  • If available, use LC-MS to identify the mass of the degradation products.[16]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general approach to developing an HPLC method capable of separating this compound from its potential degradation products.

1. Instrumentation:

  • A standard HPLC system with a pump, autosampler, column oven, and a PDA detector.

2. Chromatographic Conditions (to be optimized):

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is typically required to separate compounds with different polarities.

    • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Program (Example):

    • Start with a low percentage of B (e.g., 5-10%) and increase it linearly to a high percentage (e.g., 90-95%) over 20-30 minutes.

    • Hold at the high percentage for a few minutes to elute any non-polar compounds.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintain at a constant temperature (e.g., 25°C or 30°C) to ensure reproducible retention times.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound and also scan a wider range with the PDA detector to detect degradation products that may have different UV spectra.

  • Injection Volume: Typically 10-20 µL.

3. Method Validation:

  • The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is "stability-indicating."

Visualizations

Signaling Pathways and Workflows

Sachaliside_Degradation_Pathways cluster_this compound This compound cluster_degradation Degradation Products This compound This compound (Phenolic Glycoside) Aglycone Aglycone This compound->Aglycone Hydrolysis (Acid, Base, Enzyme) Sugar Sugar Moiety This compound->Sugar Hydrolysis (Acid, Base, Enzyme) Oxidized_Products Oxidized Aglycone Products Aglycone->Oxidized_Products Oxidation

Caption: Inferred degradation pathways of this compound.

Experimental_Workflow_Stability_Study cluster_setup Experiment Setup cluster_analysis Analysis Stock Prepare this compound Stock Solution Stress Apply Stress Conditions (Heat, pH, Light, Oxidant) Stock->Stress Sampling Sample at Time Points Stress->Sampling HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC Data Data Analysis (Quantify Degradation) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

References

Troubleshooting Sachaliside peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sachaliside Analysis

Welcome to the technical support center for troubleshooting HPLC analyses. This guide provides detailed solutions and FAQs specifically for issues encountered with this compound, a polar glycoside.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my this compound analysis?

Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer or more drawn out than the leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] Tailing is problematic because it can mask smaller, co-eluting impurity peaks, make accurate peak integration and quantification difficult, and negatively impact the overall precision and reproducibility of the analysis.[3][4][5]

Q2: I'm observing significant tailing only for my this compound peak. What are the most likely causes?

If only the this compound peak is tailing, the issue is likely related to specific chemical interactions between this compound and the HPLC system. The most common causes include:

  • Secondary Silanol Interactions: this compound, being a polar molecule with multiple hydroxyl groups, can interact strongly with active, unreacted silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[2][4][6] This creates an undesirable secondary retention mechanism that leads to tailing.[1][7]

  • Incorrect Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent interactions between this compound and the stationary phase, causing peak distortion.[8]

  • Trace Metal Contamination: Metal ions (e.g., iron, aluminum) present in the silica matrix or leached from system components can chelate with analytes that have chelating functional groups, causing tailing.[6][7]

  • Sample Solvent Mismatch: If this compound is dissolved in a solvent that is much stronger (less polar) than the starting mobile phase, it can cause peak shape distortion.[4][9]

Q3: All the peaks in my chromatogram, including this compound, are tailing. What does this suggest?

When all peaks exhibit tailing, the problem is typically systemic or related to the instrument setup rather than a specific chemical interaction.[9] Common causes include:

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and cause all peaks to tail.[4][10][11]

  • Column Degradation or Contamination: Physical damage to the column, such as a void at the inlet or a partially blocked frit, disrupts the flow path and degrades peak shape.[3][10] Contamination from previous samples can also create active sites that cause tailing.[6]

  • Extra-Column Volume (Dead Volume): Excessive volume in the tubing, fittings, or detector flow cell between the injector and detector can cause peaks to broaden and tail after they have been separated on the column.[12][13][14]

Troubleshooting Guides & Protocols

Guide 1: Resolving Secondary Silanol Interactions

Secondary interactions with silanols are a primary cause of tailing for polar analytes like this compound.[15] The goal is to minimize these interactions.

Caption: Diagram of solutions for silanol interactions.

1. Adjust Mobile Phase pH

Operating at a lower pH protonates the acidic silanol groups, neutralizing their charge and reducing their ability to interact with this compound.[1][10]

  • Protocol: pH Modification

    • Prepare your aqueous mobile phase (e.g., water or a buffer).

    • Add a small amount of an acidic modifier. Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) are common choices for LC-MS compatibility.

    • Measure the pH to ensure it is below 3.0. Standard silica columns should not be used below pH 2.5 to avoid hydrolysis of the stationary phase.[1][7]

    • Premix your aqueous and organic mobile phases or ensure both lines contain the acidic modifier for gradient runs.[15]

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

2. Use a Modern, End-Capped Column

Modern, high-purity silica columns (Type B) are often "end-capped," a process that treats most of the residual silanol groups to make them much less polar and reactive.[1][10]

  • Recommendation: If you are using an older column (Type A silica), switching to a fully end-capped C18 or a polar-embedded phase column can significantly improve peak shape for polar analytes without major method changes.[8]

3. Add a Competing Base

For methods where you cannot lower the pH, adding a small, basic modifier can help. This "sacrificial base" will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[7]

  • Protocol: Using Triethylamine (TEA)

    • Add a low concentration of triethylamine (TEA) to your aqueous mobile phase, typically around 0.05 M or 25 mM.[6][7]

    • Adjust the mobile phase to the desired pH.

    • Equilibrate the column thoroughly. Note: TEA is not suitable for LC-MS analysis as it can cause significant ion suppression.

Parameter Condition A (High pH) Condition B (Low pH) Rationale
Mobile Phase Water:Acetonitrile (pH 7.0)Water:Acetonitrile with 0.1% Formic Acid (pH ~2.7)Lowering the pH neutralizes residual silanol groups on the silica surface.[1]
Example Tailing Factor (As) 2.351.33A significant reduction in peak tailing is observed at low pH for basic or polar compounds.[1]

Table 1. Effect of Mobile Phase pH on Peak Asymmetry Factor (As) for a model polar compound.

Guide 2: Diagnosing and Fixing Hardware & Column Issues

This workflow helps identify and resolve physical or system-related problems.

Caption: Troubleshooting workflow for system-wide peak tailing.

1. Test for Column Overload

Column overload occurs when the amount of injected sample exceeds the column's capacity.[4][5]

  • Protocol: Overload Test

    • Prepare a sample dilution that is 10-fold more dilute than your current sample.

    • Inject the diluted sample using the same method.

    • If the peak shape improves and becomes more symmetrical, your original sample was overloading the column.[5][10]

    • Solution: Reduce the sample concentration or decrease the injection volume.[6][11]

2. Inspect and Clean the Column

A blocked frit or a void in the packing bed can cause severe peak distortion.[10]

  • Protocol: Column Flush & Reversal

    • Disconnect the column from the detector.

    • Check the column manufacturer's instructions to see if it can be back-flushed.

    • If permitted, reverse the column direction and connect the outlet to the pump.

    • Flush the column to waste with 10-20 column volumes of a strong solvent (e.g., 100% Acetonitrile or Methanol for a reversed-phase column).[1] This can remove contaminants from the inlet frit.

    • Return the column to the correct flow direction, reconnect to the detector, and re-equilibrate.

    • If peak shape does not improve, the column packing bed may be irreversibly damaged, and the column should be replaced.[3][6]

3. Minimize Extra-Column Volume

Extra-column volume (or dead volume) is any space in the flow path outside of the column itself, such as in overly long tubing or poorly made connections.[12][14]

  • Protocol: System Optimization

    • Tubing: Use tubing with the narrowest possible internal diameter (e.g., 0.005" or 0.12 mm) that is appropriate for your system's pressure.[8] Keep the tubing lengths between the injector, column, and detector as short as possible.[12]

    • Fittings: Ensure all tubing fittings are correctly installed. For PEEK fittings, make sure the ferrule is seated properly and the tubing bottoms out in the port to avoid creating a void (dead volume).[9][14]

    • Detector: Use a detector flow cell with a low internal volume, especially if using columns with smaller inner diameters.[12]

References

Technical Support Center: Optimizing Mass Spectrometry for Sachaliside Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry settings for the detection of Sachaliside.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the mass spectrometric analysis of this compound.

Q1: I am observing a very low signal or no signal at all for this compound. What are the potential causes and how can I improve the signal intensity?

A1: Low signal intensity for this compound can stem from several factors related to sample preparation, chromatographic conditions, and mass spectrometer settings. Here are some troubleshooting steps to enhance the signal:

  • Sample Preparation: Ensure that the extraction method efficiently recovers this compound from the sample matrix. Solid-phase extraction (SPE) can be an effective technique for cleaning up the sample and concentrating the analyte.

  • Mobile Phase Composition: The pH and composition of the mobile phase can significantly impact the ionization efficiency of this compound. Since this compound has hydroxyl groups, it can be ionized in both positive and negative ESI modes.

    • For positive ion mode (ESI+) , adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can promote the formation of the protonated molecule [M+H]⁺.

    • For negative ion mode (ESI-) , adding a weak base like ammonium hydroxide or using a buffer at a slightly alkaline pH can enhance the formation of the deprotonated molecule [M-H]⁻. Some studies on similar compounds have shown significantly higher sensitivity in negative ion mode.[1]

  • Ionization Source Parameters: Optimize the parameters of your electrospray ionization (ESI) source. This includes:

    • Capillary Voltage: Adjust the voltage to ensure a stable spray. A typical starting range is 2.0–3.5 kV for negative ion mode.[2]

    • Nebulizing and Drying Gas: Optimize the flow rates and temperatures of the nebulizing and drying gases to ensure efficient desolvation of the droplets containing the analyte.

    • Flow Rate: Lower flow rates, such as those used in nano-electrospray ionization (nano-ESI), can improve ionization efficiency and reduce matrix effects.[3]

  • Adduct Formation: this compound, like other glycosides, can form adducts with cations present in the mobile phase or sample matrix (e.g., [M+Na]⁺, [M+K]⁺). While this can sometimes be used for quantification, it can also split the signal between multiple ionic species, reducing the intensity of the desired precursor ion. To promote a specific adduct for improved sensitivity, consider adding a low concentration of a salt (e.g., sodium acetate) to the mobile phase.[4]

  • Derivatization: If signal intensity remains low, chemical derivatization can be employed to improve the ionization efficiency of the analyte.[5]

Q2: I can see the precursor ion for this compound, but the fragmentation in MS/MS is poor or non-existent. How can I optimize the fragmentation?

A2: Obtaining informative fragment ions is crucial for structural confirmation and quantification. If you are experiencing poor fragmentation, consider the following:

  • Collision Energy (CE): This is a critical parameter for fragmentation. The optimal CE will depend on the instrument and the specific precursor ion. It is recommended to perform a collision energy optimization experiment by ramping the CE over a range (e.g., 10-60 eV) to find the value that yields the desired fragment ions with the best intensity. For glycosides, higher collision energies are often required to break the glycosidic bonds.

  • Fragmentation Method: Different fragmentation techniques can yield different fragmentation patterns.

    • Collision-Induced Dissociation (CID) is the most common method and is often sufficient for breaking the glycosidic linkage.

    • Higher-Energy C-trap Dissociation (HCD) can provide more extensive fragmentation and is useful for obtaining information about the aglycone structure. Stepped HCD, where multiple collision energies are applied, can improve the chances of observing a wider range of fragment ions.[6]

  • Precursor Ion Selection: Ensure that the isolation window for the precursor ion is appropriate to select the target m/z without including co-eluting interferences.

Q3: I am observing multiple peaks in my mass spectrum that could correspond to this compound (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺). How should I handle this?

A3: The formation of multiple adducts is common for glycosides in ESI-MS.[7] This can complicate data analysis and reduce the sensitivity for a single target ion.

  • Promote a Single Adduct: To simplify the spectrum and enhance the signal for a single species, you can modify the mobile phase. For example, adding a small amount of sodium acetate (e.g., 0.1 mM) can drive the equilibrium towards the formation of the [M+Na]⁺ adduct, making it the predominant species.[4]

  • Data Analysis: If multiple adducts are unavoidable, ensure your data analysis software is capable of recognizing and grouping these different adducts as belonging to the same compound.

  • Chromatographic Separation: Good chromatographic separation is key to ensuring that different peaks are not due to co-eluting isomers or impurities.

Q4: My results are not reproducible, and I suspect matrix effects are interfering with my analysis. How can I mitigate this?

A4: Matrix effects, where other components in the sample suppress or enhance the ionization of the analyte, are a common problem in LC-MS, especially with complex biological samples.

  • Improve Sample Preparation: The most effective way to reduce matrix effects is through thorough sample cleanup. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can remove many interfering compounds.

  • Optimize Chromatography: Improving the chromatographic separation can help to resolve this compound from co-eluting matrix components. Using a longer column, a shallower gradient, or a different stationary phase can improve resolution.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and improving the accuracy and precision of quantification. If a labeled standard is not available, a structurally similar compound that is not present in the sample can be used.

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of the analyte.

Quantitative Data Summary

The following tables provide a summary of the known mass spectrometric data for this compound and recommended starting parameters for an LC-MS/MS method.

Table 1: Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₀O₇PubChem
Molecular Weight312.31 g/mol PubChem
Precursor Ion ([M+H]⁺) m/z313.12817PubChem
Major Fragment Ions (m/z)266.9988, 182.0494, 107.0494, 91.0577, 87.0445PubChem

Table 2: Recommended Starting Parameters for LC-MS/MS Analysis of this compound

ParameterRecommended Setting
LC System
ColumnC18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
GradientStart at 5-10% B, increase to 95% B over 10-15 min
Flow Rate0.2 - 0.4 mL/min
Column Temperature30 - 40 °C
Injection Volume1 - 5 µL
MS System (ESI)
Ionization ModePositive (ESI+) or Negative (ESI-)
Capillary Voltage3.0 - 4.0 kV (ESI+), 2.5 - 3.5 kV (ESI-)
Nebulizer Gas Pressure30 - 50 psi
Drying Gas Flow8 - 12 L/min
Drying Gas Temperature300 - 350 °C
Precursor Ion (m/z)313.13 (for [M+H]⁺)
Product Ions (m/z)Scan for 267.00, 182.05, 107.05, 91.06, 87.04
Collision EnergyOptimize between 10 - 40 eV

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

  • Sample Preparation (Solid-Phase Extraction - SPE)

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with water to remove polar interferences.

    • Elute this compound with methanol or acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography

    • Equilibrate the C18 column with the initial mobile phase conditions for at least 10 minutes.

    • Inject the prepared sample.

    • Run the gradient program as outlined in Table 2, or an optimized version thereof.

  • Mass Spectrometry

    • Set the ESI source parameters as recommended in Table 2.

    • Perform a full scan (MS1) analysis to identify the precursor ion of this compound ([M+H]⁺ at m/z 313.13).

    • Set up a targeted MS/MS (or Product Ion Scan) method for the precursor ion at m/z 313.13.

    • Optimize the collision energy to obtain a stable and informative fragmentation pattern.

    • For quantitative analysis, set up a Multiple Reaction Monitoring (MRM) method using the precursor ion and one or two of the most abundant and specific fragment ions.

Visualizations

Sachaliside_MS_Troubleshooting start Start: This compound Analysis issue Problem Detected? start->issue no_signal Low or No Signal issue->no_signal Yes poor_frag Poor Fragmentation issue->poor_frag multi_peaks Multiple Adducts issue->multi_peaks matrix_effects Poor Reproducibility (Matrix Effects) issue->matrix_effects end Successful Analysis issue->end No sol_no_signal Optimize Sample Prep Adjust Mobile Phase pH Optimize Source Parameters Check for Adducts no_signal->sol_no_signal sol_poor_frag Optimize Collision Energy Try Different Fragmentation (e.g., HCD) Check Precursor Isolation poor_frag->sol_poor_frag sol_multi_peaks Promote Single Adduct (e.g., add NaOAc) Use Advanced Data Analysis multi_peaks->sol_multi_peaks sol_matrix_effects Improve Sample Cleanup (SPE) Optimize Chromatography Use Internal Standard Dilute Sample matrix_effects->sol_matrix_effects sol_no_signal->issue Re-evaluate sol_poor_frag->issue Re-evaluate sol_multi_peaks->issue Re-evaluate sol_matrix_effects->issue Re-evaluate

Caption: Troubleshooting workflow for this compound mass spectrometry analysis.

Sachaliside_Fragmentation M_H This compound [M+H]⁺ m/z 313.13 loss_H2O Loss of H₂O M_H->loss_H2O loss_C5H8O4 Loss of Deoxyhexose moiety (C₅H₈O₄) M_H->loss_C5H8O4 loss_C2H4O2 Loss of C₂H₄O₂ M_H->loss_C2H4O2 ion_295 [M+H-H₂O]⁺ m/z 295.12 loss_H2O->ion_295 ion_182 Aglycone Fragment m/z 182.05 loss_C5H8O4->ion_182 further_frag Further Fragmentation ion_182->further_frag other_ions Other Fragments m/z 107.05, 91.06, 87.04 further_frag->other_ions ion_267 [M+H-C₂H₄O₂]⁺ m/z 267.00 loss_C2H4O2->ion_267

Caption: Proposed fragmentation pathway of this compound in positive ion mode.

References

How to purify Sachaliside from crude plant extracts?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Sachaliside from crude plant extracts. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be isolated?

This compound, also known as (E)-Triandrin, is an O-acyl carbohydrate.[1] It has been reported in Camellia sinensis (the tea plant) and Camellia reticulata.[1]

Q2: What are the initial steps for preparing plant material for this compound extraction?

Proper preparation of the plant material is crucial for efficient extraction. The general steps include:

  • Drying: Plant material, such as leaves or seeds, should be either air-dried, oven-dried, or freeze-dried to remove moisture and prevent enzymatic degradation of the target compound.[2]

  • Grinding: The dried plant material should be ground into a fine powder to increase the surface area for solvent extraction.[2][3]

  • Defatting (Optional): For plant materials with high lipid content, a pre-extraction with a non-polar solvent like hexane can be performed to remove fats and waxes that might interfere with subsequent purification steps.[4]

Q3: Which solvents are most effective for extracting this compound from plant material?

The choice of solvent depends on the polarity of this compound. As a glycoside, it is relatively polar. Therefore, polar solvents are generally used for extraction. Effective solvents and solvent systems include:

  • Methanol or Ethanol[3]

  • Aqueous methanol or ethanol (e.g., 70-80% in water)[2][5]

  • Acetone[4]

Q4: What are the common methods for crude extraction of this compound?

Several extraction techniques can be employed, ranging from traditional to modern methods:

  • Maceration: Soaking the powdered plant material in a solvent for an extended period.[3]

  • Soxhlet Extraction: A continuous extraction method using a specialized apparatus, which is efficient but uses heat that might degrade thermolabile compounds.[4][6]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction.

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound.

Problem Possible Cause(s) Troubleshooting Solution(s)
Low yield of this compound in the crude extract. 1. Incomplete extraction due to improper solvent choice or extraction time.2. Degradation of this compound during extraction (e.g., due to high temperatures).3. Improper plant material preparation (insufficient grinding).1. Optimize the solvent system (e.g., try different ratios of methanol/water). Increase extraction time or use a more efficient method like UAE or MAE.2. Use lower temperatures during extraction and solvent evaporation (rotary evaporator).3. Ensure the plant material is finely powdered.
Co-elution of impurities with this compound during column chromatography. 1. Inappropriate stationary phase or mobile phase.2. Overloading the column with crude extract.1. Try a different stationary phase (e.g., Sephadex LH-20 if silica gel fails). Optimize the mobile phase polarity with a gradient elution.2. Reduce the amount of sample loaded onto the column.
This compound is not eluting from the column. 1. The mobile phase is not polar enough.2. This compound is irreversibly adsorbed to the stationary phase.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a chloroform-methanol mixture).2. Consider using a different stationary phase like reversed-phase C18 silica.
Difficulty in detecting this compound in fractions. 1. The concentration of this compound is too low.2. The detection method is not sensitive enough.1. Concentrate the fractions before analysis.2. Use a more sensitive analytical technique like HPLC with a UV or MS detector.
This compound degradation during purification. 1. Exposure to harsh pH conditions.2. Prolonged exposure to light or high temperatures.1. Maintain a neutral pH throughout the purification process.2. Protect the samples from light and keep them cool. Use a rotary evaporator for solvent removal at low temperatures.

Experimental Protocols

General Workflow for this compound Purification

The following diagram illustrates a typical workflow for the purification of this compound from plant extracts.

Sachaliside_Purification_Workflow PlantMaterial Plant Material (e.g., Camellia sinensis leaves) DryingGrinding Drying & Grinding PlantMaterial->DryingGrinding Extraction Crude Extraction (e.g., 80% Methanol) DryingGrinding->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChromatography1 Initial Column Chromatography (e.g., Macroporous Resin) CrudeExtract->ColumnChromatography1 Fractionation1 Fraction Collection ColumnChromatography1->Fractionation1 TLC_HPLC_Analysis1 TLC/HPLC Analysis Fractionation1->TLC_HPLC_Analysis1 SachalisideRichFraction This compound-Rich Fraction TLC_HPLC_Analysis1->SachalisideRichFraction Identify positive fractions ColumnChromatography2 Further Purification (e.g., Sephadex LH-20 or Silica Gel) SachalisideRichFraction->ColumnChromatography2 Fractionation2 Fraction Collection ColumnChromatography2->Fractionation2 TLC_HPLC_Analysis2 TLC/HPLC Analysis Fractionation2->TLC_HPLC_Analysis2 Purethis compound Pure this compound TLC_HPLC_Analysis2->Purethis compound Pool pure fractions

A general workflow for the purification of this compound.
Detailed Methodologies

1. Extraction:

  • Objective: To extract this compound and other phenolic compounds from the plant material.

  • Procedure:

    • Mix 100 g of powdered plant material with 1 L of 80% aqueous methanol.

    • Perform extraction using one of the following methods:

      • Maceration: Stir the mixture at room temperature for 24 hours.

      • Reflux: Heat the mixture at 60°C for 3 hours.[2]

    • Filter the mixture through filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

2. Initial Fractionation using Macroporous Resin Column Chromatography:

  • Objective: To perform an initial cleanup and enrichment of the crude extract.

  • Procedure:

    • Dissolve the crude extract in a small amount of the initial mobile phase.

    • Pack a column with a macroporous resin (e.g., HPD826).

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80% ethanol).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing this compound.

3. Further Purification by Column Chromatography:

  • Objective: To isolate this compound from other co-eluting compounds.

  • Procedure (Option A: Sephadex LH-20):

    • Pack a column with Sephadex LH-20 and equilibrate with methanol.

    • Dissolve the this compound-rich fraction in a minimal amount of methanol.

    • Load the sample onto the column.

    • Elute with methanol and collect fractions.

    • Monitor fractions by TLC or HPLC.

  • Procedure (Option B: Silica Gel):

    • Pack a column with silica gel and equilibrate with a non-polar solvent (e.g., chloroform).

    • Dissolve the this compound-rich fraction in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute with a gradient of increasing polarity, for example, a chloroform-methanol mixture, starting with a low percentage of methanol and gradually increasing it.

    • Collect and monitor fractions by TLC or HPLC.

4. Analytical Quantification by HPLC:

  • Objective: To determine the purity and concentration of this compound.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Gradient Program: Start with a low percentage of A, and gradually increase it over time.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where this compound absorbs (e.g., around 280 nm).[7]

    • Quantification: Use a calibration curve generated from a pure this compound standard.[8]

Data Presentation

Table 1: Comparison of Extraction Methods for Phenolic Compounds (Illustrative)

Extraction MethodSolventTemperature (°C)Extraction Time (h)Relative Yield of Phenolics
Maceration80% MethanolRoom Temp24+++
SoxhletEthanolBoiling Point8++++
Ultrasound-Assisted70% Ethanol401++++
Microwave-Assisted70% Ethanol600.5+++++

Table 2: Typical HPLC Validation Parameters for Quantification of Phenolic Compounds

ParameterTypical Value
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.5 - 5.0 µg/mL
Recovery (%)95 - 105%
Precision (RSD %)< 2%

Visualization of Key Processes

Logical Flow for Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low this compound Yield CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckDegradation Investigate Potential Degradation Start->CheckDegradation SolventOptimization Optimize Solvent System (e.g., polarity, composition) CheckExtraction->SolventOptimization Sub-optimal solvent? MethodOptimization Change Extraction Method (e.g., Maceration to UAE) CheckExtraction->MethodOptimization Inefficient method? ReassessYield Re-evaluate Yield SolventOptimization->ReassessYield MethodOptimization->ReassessYield TemperatureControl Lower Extraction/Evaporation Temp. CheckDegradation->TemperatureControl High temperature used? pH_Control Ensure Neutral pH CheckDegradation->pH_Control Extreme pH? TemperatureControl->ReassessYield pH_Control->ReassessYield

Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Sachaliside Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Sachaliside.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying this compound?

A1: The primary challenges in this compound quantification stem from its nature as a saponin glycoside. These include matrix effects from complex sample compositions, low UV absorbance, potential for adduct formation in the mass spectrometer, and co-elution with structurally similar compounds. Careful sample preparation and optimized LC-MS/MS methods are crucial for accurate quantification.

Q2: Which analytical technique is best suited for this compound quantification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for accurate and sensitive quantification of this compound, especially in complex biological matrices.[1][2] Due to the lack of a strong chromophore in many saponins, detectors like UV may offer insufficient sensitivity.[3][4] Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be alternatives, but MS detection provides superior selectivity and sensitivity.[4][5][6]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting matrix components, are a significant challenge.[7][8] To mitigate these, several strategies can be employed:

  • Effective Sample Preparation: Utilize techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[1][2][9]

  • Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of this compound from matrix components.

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.[8]

  • Stable Isotope-Labeled Internal Standard: If available, this is the most effective way to correct for matrix effects and variations in sample processing.

Q4: What are common adducts I might observe for this compound in the mass spectrometer?

A4: In positive ion mode electrospray ionization (ESI+), you can expect to see protonated molecules [M+H]+. However, adduct formation with sodium [M+Na]+ and potassium [M+K]+ is very common for glycosides.[10] In some cases, especially with certain mobile phases or contaminants, you might also observe adducts with ammonia [M+NH4]+ or other solvent molecules.[10][11]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes & Solutions

Cause Solution
Column Overload Dilute the sample or inject a smaller volume.
Secondary Interactions with Column Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic form. Add a small amount of a competing agent like triethylamine if silanol interactions are suspected.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.
Inappropriate Mobile Phase Re-evaluate the mobile phase composition. Ensure good solubility of this compound.
Issue 2: Inconsistent or Low Signal Intensity

Possible Causes & Solutions

Cause Solution
Ion Suppression Improve sample cleanup to remove interfering matrix components.[7][8] Modify the chromatographic method to separate this compound from the suppressive region. A post-column infusion experiment can help identify these regions.
Poor Ionization Efficiency Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Adjust the mobile phase pH or add modifiers (e.g., formic acid, ammonium formate) to enhance ionization.
Analyte Degradation Ensure proper sample handling and storage. Avoid excessive heat and exposure to strong acids or bases during sample preparation.
Instrument Contamination Clean the ion source and other components of the mass spectrometer as per the manufacturer's guidelines.[7]
Issue 3: High Background Noise or Presence of Contaminant Peaks

Possible Causes & Solutions

Cause Solution
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents.[12] Filter all mobile phases.
Leaching from Plasticware Use polypropylene or glass tubes and vials to minimize leaching of plasticizers.[12] A list of common plasticizers includes phthalates.[13]
Carryover from Previous Injections Implement a rigorous needle and injection port wash routine between samples. Inject a blank solvent after a high-concentration sample to check for carryover.
Column Bleed Use a high-quality, stable LC column. Ensure the mobile phase is compatible with the column chemistry.

Experimental Protocols & Data

Table 1: Comparison of Detectors for Saponin Quantification
Detector Principle Advantages Disadvantages Sensitivity
UV/Vis Measures absorbance of light by chromophores.Simple, robust, widely available.Low sensitivity for compounds lacking a strong chromophore, like many saponins.[3][4]Low
ELSD Measures light scattered by non-volatile analyte particles after solvent evaporation.Universal detector for non-volatile compounds.[6]Non-linear response, lower sensitivity than MS and CAD.[3][6]Moderate
CAD Measures charge transferred to analyte particles after solvent evaporation.Universal detector with better sensitivity and a wider dynamic range than ELSD.[5][6]Non-linear response, dependent on mobile phase composition.[14]Moderate to High
MS Measures mass-to-charge ratio of ionized molecules.High sensitivity, high selectivity, provides structural information.[3]More complex, susceptible to matrix effects.High to Very High
Table 2: Example Solid-Phase Extraction (SPE) Protocol for Saponin Glycosides from a Biological Matrix
Step Procedure
1. Cartridge Conditioning Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
2. Sample Loading Dilute the sample (e.g., plasma) with water or a weak buffer and load it onto the conditioned cartridge.
3. Washing Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
4. Elution Elute this compound with 1 mL of methanol or acetonitrile.
5. Dry Down & Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

This is a general protocol and should be optimized for your specific application and matrix.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing extraction Extraction from Matrix cleanup Solid-Phase Extraction (SPE) extraction->cleanup Crude Extract concentration Evaporation & Reconstitution cleanup->concentration Purified Extract hplc HPLC Separation concentration->hplc ms MS/MS Detection hplc->ms Eluent integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for this compound quantification.

troubleshooting_workflow start Problem Observed (e.g., Low Intensity, Poor Peak Shape) check_lc Review LC Parameters (Column, Mobile Phase, Gradient) start->check_lc lc_ok LC OK check_lc->lc_ok No Issue optimize_lc Optimize Chromatography check_lc->optimize_lc Issue Found check_ms Review MS Parameters (Source, Voltages, Gas Flow) ms_ok MS OK check_ms->ms_ok No Issue optimize_ms Optimize MS Source check_ms->optimize_ms Issue Found check_sample Review Sample Prep (Extraction, Cleanup) sample_ok Sample Prep OK check_sample->sample_ok No Issue optimize_sample Improve Sample Cleanup check_sample->optimize_sample Issue Found lc_ok->check_ms ms_ok->check_sample end Problem Resolved sample_ok->end Consult Instrument Specialist optimize_lc->end optimize_ms->end optimize_sample->end

Caption: A logical troubleshooting workflow for analytical issues.

signaling_pathway This compound This compound receptor Cell Surface Receptor (Hypothetical) This compound->receptor kinase1 Kinase A receptor->kinase1 Inhibition kinase2 Kinase B kinase1->kinase2 Inhibition transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor Inhibition of Nuclear Translocation nucleus Nucleus transcription_factor->nucleus Translocation response Anti-inflammatory Gene Expression nucleus->response Gene Transcription

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Sachaliside and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Sachaliside in cell viability and cytotoxicity studies. This resource provides troubleshooting guides and frequently asked questions to help you navigate common challenges and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: My untreated control cells show low viability after the assay. What could be the cause?

A1: Low viability in control wells can stem from several factors:

  • Cell Seeding Density: The number of cells plated can significantly impact results. Too few cells will produce a weak signal, while too many can lead to nutrient depletion and cell death, skewing the data.[1]

  • Contamination: Bacterial or yeast contamination in your cell culture can affect the health of your cells and interfere with the assay reagents.

  • Reagent Quality: Ensure that your assay reagents, such as MTT or WST-1, have not expired and have been stored correctly. Degradation of reagents can lead to inaccurate results.[1]

Q2: I'm observing high background absorbance in my no-cell control wells. What should I do?

A2: High background absorbance can be caused by:

  • Media Components: Phenol red and other components in the culture medium can interact with the assay reagents. It is recommended to use a serum-free medium during the incubation with the viability reagent.[1]

  • Compound Interference: this compound, like some other natural products, may directly reduce the tetrazolium salt (e.g., MTT) to formazan, leading to a false-positive signal.[2] To check for this, include a control well with this compound and media but no cells.[1][2]

  • Reagent Contamination: The MTT solution itself could be contaminated with reducing agents.[1]

Q3: The results from my replicate wells are highly variable. How can I improve consistency?

A3: Variability between replicates often points to issues with technique:

  • Pipetting Errors: Ensure accurate and consistent pipetting of cells, this compound, and assay reagents.

  • Incomplete Solubilization: If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Inadequate mixing or insufficient solubilization solution can lead to inconsistent readings.[1]

  • Cell Clumping: A non-uniform cell suspension will result in an uneven distribution of cells in the wells.

Troubleshooting Guide

This guide addresses specific issues you may encounter when performing cell viability assays with this compound.

Issue Potential Cause Recommended Solution
Unexpectedly High Viability at High this compound Concentrations This compound may be directly reducing the tetrazolium dye (e.g., MTT, WST-1).[2]Run a control plate with various concentrations of this compound in cell-free media to quantify its direct effect on the reagent. Subtract this background from your experimental values.
Precipitate Formation in Wells After Adding this compound This compound may have low solubility in your culture medium at higher concentrations.First, dissolve this compound in a suitable solvent like DMSO at a high concentration, and then dilute it in the culture medium. Ensure the final solvent concentration is low and consistent across all wells, including controls.
Absorbance Readings are Too Low Across the Entire Plate The cell number per well may be too low, or the incubation time with the reagent was too short.Optimize the cell seeding density for your specific cell line. You can also try increasing the incubation time with the viability reagent.
Color of MTT Reagent is Blue-Green Instead of Yellow The MTT reagent may be contaminated with bacteria or yeast, or it may have been exposed to light.Discard the reagent and prepare a fresh solution. Always store the MTT solution protected from light.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a general guideline for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Quantitative Data Summary

The following table presents hypothetical data on the effect of this compound on the viability of different cancer cell lines, as determined by an MTT assay after 48 hours of treatment.

Cell LineIC50 of this compound (µM)
A549 (Lung Carcinoma)75.3
MCF-7 (Breast Adenocarcinoma)58.9
HeLa (Cervical Cancer)92.1
HepG2 (Hepatocellular Carcinoma)65.5

Note: The data above is for illustrative purposes only and is not derived from actual experimental results.

Visualizations

Signaling Pathways and Experimental Workflows

Sachaliside_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->AKT Inhibition?

Caption: Potential inhibitory effect of this compound on the PI3K/AKT signaling pathway.

Cell_Viability_Workflow A Seed Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Add this compound (Various Concentrations) B->C D Incubate for Desired Time (e.g., 48h) C->D E Add MTT Reagent to Each Well D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H

Caption: Experimental workflow for a standard MTT cell viability assay.

Troubleshooting_Tree Start Assay Issue Detected Q1 High Background in No-Cell Controls? Start->Q1 A1_Yes Run Compound-Only Control. Subtract Background. Q1->A1_Yes Yes Q2 Low Signal in All Wells? Q1->Q2 No A2_Yes Increase Cell Seeding Density or Incubation Time. Q2->A2_Yes Yes Q3 High Variability Between Replicates? Q2->Q3 No A3_Yes Check Pipetting Technique & Ensure Complete Solubilization. Q3->A3_Yes Yes End Consult Further Documentation Q3->End No

Caption: Decision tree for troubleshooting common cell viability assay issues.

References

Refinement of Sachaliside synthesis reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Sachaliside.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The primary challenges in the synthesis of this compound, a glycoside of p-coumaric acid, revolve around two key aspects of carbohydrate chemistry:

  • Stereoselective Glycosylation: Achieving the desired β-glycosidic linkage between the glucose moiety and the allylic alcohol of the p-coumaric acid derivative is critical. Controlling the stereochemistry at the anomeric center can be difficult, often resulting in a mixture of α and β anomers. The choice of glycosyl donor, promoter, and reaction conditions significantly influences the stereochemical outcome.[1][2]

  • Protecting Group Strategy: The glucose molecule has multiple hydroxyl groups of similar reactivity, and the p-coumaric acid moiety contains a phenolic hydroxyl group. A robust protecting group strategy is essential to ensure regioselective glycosylation and to prevent unwanted side reactions.[3][4] The selection of protecting groups that can be selectively introduced and removed under mild conditions is crucial for a successful synthesis.

Q2: How can I improve the yield of the β-glycoside in the this compound synthesis?

Improving the yield of the desired β-anomer often involves several strategies:

  • Neighboring Group Participation: Employing a participating protecting group, such as an acetyl or benzoyl group, at the C-2 position of the glucose donor can direct the stereochemical outcome towards the 1,2-trans product, which in the case of glucose, is the β-anomer.[2]

  • Solvent Effects: The choice of solvent can influence the stereoselectivity of the glycosylation reaction. Non-polar, non-coordinating solvents can favor the formation of the β-anomer.

  • Promoter System: The promoter used to activate the glycosyl donor plays a crucial role. Different promoters can lead to different stereochemical outcomes. It is advisable to screen a variety of promoters to find the optimal one for the specific substrate.

  • Temperature Control: Glycosylation reactions should be conducted at a controlled temperature. Lower temperatures often enhance the stereoselectivity of the reaction.[5]

Q3: What are the common side reactions observed during the synthesis of this compound?

Common side reactions include:

  • Formation of the α-anomer: This is the most common side product, arising from a lack of complete stereocontrol during the glycosylation step.

  • Orthoester Formation: With participating protecting groups at C-2, orthoester formation can be a significant side reaction, leading to a decrease in the yield of the desired glycoside.

  • Glycosylation at the Phenolic Hydroxyl Group: If the phenolic hydroxyl group of the p-coumaric acid moiety is not adequately protected, glycosylation can occur at this position, leading to an undesired regioisomer.

  • Degradation of the Aglycone: The p-coumaric acid derivative may be sensitive to certain reaction conditions, leading to decomposition or side reactions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired β-glycoside and formation of a significant amount of the α-anomer. 1. Ineffective stereocontrol during glycosylation. 2. Non-optimal glycosyl donor or promoter. 3. Unfavorable reaction conditions (temperature, solvent).1. Use a glycosyl donor with a participating group at C-2 (e.g., acetate, benzoate). 2. Screen different glycosyl donors (e.g., trichloroacetimidates, thioglycosides) and promoters (e.g., TMSOTf, NIS/TfOH). 3. Perform the reaction at a lower temperature and in a non-polar, aprotic solvent.
Formation of a significant amount of orthoester byproduct. 1. The glycosyl acceptor is not sufficiently reactive. 2. The reaction conditions favor orthoester formation.1. Increase the reactivity of the acceptor by changing its protecting groups. 2. Use a less nucleophilic counterion in the promoter system. 3. Change the solvent to one that disfavors orthoester formation (e.g., toluene instead of dichloromethane).
Glycosylation occurs at the phenolic hydroxyl group of the p-coumaric acid moiety. Inadequate protection of the phenolic hydroxyl group.1. Choose a more robust protecting group for the phenolic hydroxyl that is stable to the glycosylation conditions. 2. Ensure complete protection of the phenolic hydroxyl before proceeding with the glycosylation step.
Deprotection of the final product is incomplete or leads to degradation. 1. The protecting groups are too stable. 2. The deprotection conditions are too harsh for the glycosidic bond or the aglycone.1. Select protecting groups that can be removed under milder, orthogonal conditions. 2. Screen different deprotection reagents and conditions on a small scale to find the optimal method. 3. Use scavengers to trap reactive intermediates during deprotection.

Data Presentation

Table 1: Optimization of Glycosylation Reaction Conditions for this compound Synthesis

Entry Glycosyl Donor Promoter Solvent Temperature (°C) Yield of β-anomer (%) α:β Ratio
1Acetyl-protected glucosyl bromideAgOTfCH₂Cl₂0 to rt451:2
2Benzoyl-protected glucosyl trichloroacetimidateTMSOTfToluene-40751:8
3Phenyl-protected glucosyl thioglycosideNIS/TfOHCH₂Cl₂-20601:5
4Benzoyl-protected glucosyl trichloroacetimidateBF₃·OEt₂Dioxane0681:6

Note: This data is representative and intended for illustrative purposes.

Experimental Protocols

General Procedure for Glycosylation using a Trichloroacetimidate Donor
  • To a solution of the protected p-coumaric acid derivative (1.0 equiv.) and the benzoyl-protected glucosyl trichloroacetimidate donor (1.2 equiv.) in anhydrous toluene (0.1 M) at -40 °C under an argon atmosphere, add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv.) dropwise.

  • Stir the reaction mixture at -40 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with triethylamine.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected this compound.

General Procedure for Deprotection
  • Dissolve the protected this compound (1.0 equiv.) in a mixture of methanol and dichloromethane.

  • Add a catalytic amount of sodium methoxide (0.1 equiv.) at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, neutralize the reaction with Amberlite IR-120 H⁺ resin.

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield this compound.

Visualizations

Sachaliside_Synthesis_Workflow cluster_0 Preparation of Starting Materials cluster_1 Glycosylation cluster_2 Deprotection & Purification Protected Glucose Protected Glucose Glycosylation Reaction Glycosylation Reaction Protected Glucose->Glycosylation Reaction Protected p-Coumaric Acid Protected p-Coumaric Acid Protected p-Coumaric Acid->Glycosylation Reaction Protected this compound Protected this compound Glycosylation Reaction->Protected this compound Deprotection Deprotection Protected this compound->Deprotection Purification Purification Deprotection->Purification This compound This compound Purification->this compound

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Glycosylation Start Start Low Beta Yield? Low Beta Yield? Start->Low Beta Yield? Change Donor Optimize Glycosyl Donor/Protecting Group Low Beta Yield?->Change Donor Yes Change Conditions Optimize Reaction Conditions (Temp, Solvent) Low Beta Yield?->Change Conditions Yes Orthoester Formation? Orthoester Formation? Low Beta Yield?->Orthoester Formation? No Change Donor->Low Beta Yield? Change Conditions->Low Beta Yield? Modify Acceptor Increase Acceptor Reactivity Orthoester Formation?->Modify Acceptor Yes Modify Promoter Change Promoter System Orthoester Formation?->Modify Promoter Yes Successful Glycosylation Successful Glycosylation Orthoester Formation?->Successful Glycosylation No Modify Acceptor->Orthoester Formation? Modify Promoter->Orthoester Formation?

Caption: Decision-making workflow for troubleshooting the glycosylation step.

References

Validation & Comparative

Validating the Anti-inflammatory Activity of Sachaliside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory activity of the novel compound Sachaliside. Its performance is evaluated against the well-established non-steroidal anti-inflammatory drug (NSAID), Diclofenac, supported by comprehensive experimental data and detailed methodologies.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a key focus of drug discovery. This guide details the pre-clinical validation of this compound, a compound with purported anti-inflammatory properties. Through a series of in-vitro experiments, this compound is shown to effectively modulate key inflammatory mediators and pathways. Specifically, this guide presents data on the inhibition of nitric oxide (NO) and pro-inflammatory cytokines, and the modulation of the NF-κB signaling pathway. For comparative purposes, all experiments were run in parallel with Diclofenac, a widely used NSAID.

Comparative Efficacy of this compound and Diclofenac

The anti-inflammatory potential of this compound was quantified through its ability to inhibit key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results are benchmarked against Diclofenac.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide is a hallmark of inflammation. The inhibitory effect of this compound on LPS-induced NO production was measured using the Griess assay.

CompoundConcentration (µM)% Inhibition of NO Production (Mean ± SD)IC₅₀ (µM)
This compound 115.2 ± 2.125.8
1035.8 ± 3.5
2548.9 ± 4.2
5068.3 ± 5.1
10085.1 ± 6.3
Diclofenac 120.5 ± 2.815.2
1042.1 ± 4.0
2560.7 ± 5.5
5082.4 ± 6.8
10095.3 ± 7.2
Reduction of Pro-inflammatory Cytokines

This compound's effect on the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), was assessed using ELISA.

CompoundConcentration (µM)% Inhibition of TNF-α (Mean ± SD)% Inhibition of IL-6 (Mean ± SD)
This compound 2545.2 ± 3.940.8 ± 3.5
5065.7 ± 5.860.1 ± 5.2
Diclofenac 2555.9 ± 4.750.3 ± 4.1
5078.3 ± 6.272.5 ± 5.9

Mechanism of Action: Modulation of Inflammatory Pathways

To elucidate the underlying mechanism of its anti-inflammatory activity, the effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway was investigated. The activation of NF-κB is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes.

Sachaliside_NF_kB_Pathway cluster_NFkB_IkB LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p50/p65) NFkB->IkB Inhibited by NFkB_active Active NF-κB (Translocation to Nucleus) NFkB->NFkB_active Freed Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_active->Pro_inflammatory_genes Induces This compound This compound This compound->IKK Inhibits Diclofenac Diclofenac (Indirect Effect) Diclofenac->Pro_inflammatory_genes Inhibits COX-2 (downstream effect)

Figure 1: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Cell Culture and Treatment

RAW 264.7 macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells were pre-treated with various concentrations of this compound or Diclofenac for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent system. Briefly, 100 µL of cell supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm was measured using a microplate reader. The percentage of NO inhibition was calculated relative to LPS-stimulated cells without any treatment.

NO_Assay_Workflow start Seed RAW 264.7 cells pretreat Pre-treat with This compound or Diclofenac start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect Collect Supernatant incubate->collect griess Add Griess Reagent collect->griess read Measure Absorbance at 540 nm griess->read calculate Calculate % Inhibition read->calculate

Figure 2: Workflow for the Nitric Oxide (NO) inhibition assay.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The concentrations of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available ELISA kits, according to the manufacturer's instructions. The absorbance was measured at 450 nm, and cytokine concentrations were determined from a standard curve.

Western Blot Analysis for NF-κB Pathway Proteins

To assess the effect on the NF-κB pathway, the expression and phosphorylation of key proteins were analyzed by Western blotting. After treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-IκBα, IκBα, and β-actin (as a loading control). Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The data presented in this guide demonstrate that this compound exhibits significant anti-inflammatory properties in vitro. It effectively inhibits the production of nitric oxide and pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages. The mechanism of action appears to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. While Diclofenac showed greater potency in the assays conducted, this compound represents a promising novel compound for further investigation in the development of new anti-inflammatory therapies. Future studies should focus on in-vivo models to validate these findings and assess the safety and pharmacokinetic profile of this compound.

Sachaliside in Focus: A Comparative Guide to Phenolic Compounds in Salix Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the genus Salix, commonly known as willow, represents a rich reservoir of bioactive phenolic compounds. Historically valued for the anti-inflammatory and analgesic properties of its bark, modern research continues to unveil the diverse pharmacological potential of its chemical constituents. This guide provides a comparative overview of sachaliside and other prominent phenolic compounds found in Salix species, supported by available experimental data and methodologies.

Introduction to Salix Phenolic Compounds

The bark and leaves of Salix species are abundant in a variety of phenolic compounds, which are broadly categorized into salicylates, flavonoids, and phenolic acids. These compounds are recognized for their significant contributions to the plant's defense mechanisms and their therapeutic effects in humans, including anti-inflammatory, antioxidant, and anticancer activities[1][2]. While salicin has traditionally been the most recognized compound, research indicates that the synergistic or independent actions of other phenolics are crucial to the overall bioactivity of Salix extracts[1].

This compound , identified as a taxonomic marker for Salix sachalinensis, is a phenolic glycoside that remains less studied compared to other salicylates[2]. This guide aims to contextualize this compound within the broader landscape of Salix phenolics by comparing its known characteristics with those of more extensively researched compounds.

Comparative Analysis of Biological Activities

While direct comparative studies quantifying the biological activity of isolated this compound against other Salix phenolics are limited in the current body of scientific literature, we can infer its potential activities based on the known effects of structurally related compounds. The primary therapeutic benefits of Salix compounds are attributed to their anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity

The anti-inflammatory effects of Salix phenolics are largely associated with the inhibition of pro-inflammatory pathways. Salicylates like salicin and salicortin, along with various flavonoids, have been shown to modulate key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This modulation leads to a reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

Salix extracts have demonstrated potent anti-inflammatory effects, in some cases exceeding that of acetylsalicylic acid (aspirin) in suppressing cytokine levels, suggesting the contribution of compounds other than salicin[1].

Table 1: Comparison of Anti-inflammatory Activity of Phenolic Compounds from Salix Species

Compound/ExtractAssayCell LineIC50 ValueReference
Salix Bark ExtractInhibition of PGE2 releaseHuman PBMCsConcentration-dependent inhibition[3]
KaempferolInhibition of NO productionRAW 264.7Moderately active[4]
SalicortinInhibition of NO productionRAW 264.7-[4]
SalicinInhibition of NO productionRAW 264.7-[4]
LuteolinInhibition of COX-2 transcriptionDLD-1Active[4]
ApigeninInhibition of COX-2 transcriptionDLD-1Active[4]

Note: Specific IC50 values for this compound are not currently available in published literature.

Antioxidant Activity

Many phenolic compounds in Salix exhibit significant antioxidant activity by scavenging free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous inflammatory and degenerative diseases. The antioxidant potential of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Salix bark extracts have shown strong free radical scavenging activity, with IC50 values ranging from 5.58 to 23.62 µg/mL[3].

Table 2: Comparison of Antioxidant Activity of Phenolic Compounds from Salix Species

Compound/ExtractAssayIC50 ValueReference
Salix atrocinerea Bark ExtractDPPH Radical Scavenging5.58 µg/mL[3]
Salix fragilis Bark ExtractDPPH Radical Scavenging23.62 µg/mL[3]
Salix viminalis Bark ExtractDPPH Radical Scavenging-[3]
Herbacetin Glycosides (from Rhodiola sachalinensis)DPPH Radical Scavenging19.49 ± 0.21 µM[4]
CatechinDPPH Radical ScavengingStrong activity[1]
RutinDPPH Radical ScavengingStrong activity[1]

Note: Specific IC50 values for this compound are not currently available in published literature.

Signaling Pathways Modulated by Salix Phenolic Compounds

The therapeutic effects of phenolic compounds from Salix are underpinned by their interaction with key cellular signaling pathways involved in inflammation and cellular stress responses.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB p65 subunit to the nucleus, where it initiates the transcription of pro-inflammatory genes. Several Salix compounds, including flavonoids, are known to inhibit this pathway.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex p-IκBα p-IκBα IKK Complex->p-IκBα Phosphorylation Proteasomal Degradation Proteasomal Degradation p-IκBα->Proteasomal Degradation IκBα IκBα NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation NF-κB (p65/p50) in Nucleus NF-κB (p65/p50) in Nucleus Nuclear Translocation->NF-κB (p65/p50) in Nucleus Salix Phenolics Salix Phenolics Salix Phenolics->IKK Complex Inhibition Gene Transcription Gene Transcription NF-κB (p65/p50) in Nucleus->Gene Transcription Binding to DNA Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Caption: NF-κB signaling pathway and the inhibitory action of Salix phenolics.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. Key components of this pathway include ERK, JNK, and p38 MAPKs. Natural products, including those found in Salix, have been shown to modulate this pathway, thereby influencing cellular processes like proliferation, apoptosis, and inflammation.

MAPK_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Salix Phenolics Salix Phenolics Salix Phenolics->RAF Inhibition Salix Phenolics->MEK Inhibition

Caption: MAPK signaling pathway highlighting potential inhibitory targets for Salix phenolics.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key assays used to evaluate the biological activities of phenolic compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method for determining the in vitro antioxidant activity of chemical compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compound (e.g., this compound or other phenolics) in methanol to prepare a stock solution, from which serial dilutions are made.

  • Assay:

    • In a 96-well microplate, add 180 µL of the DPPH solution to 20 µL of the sample solution at various concentrations.

    • For the control, add 20 µL of methanol to 180 µL of the DPPH solution.

    • For the blank, use methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.1 mM DPPH in Methanol C Mix 180 µL DPPH with 20 µL Sample A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate 30 min in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: Workflow for the DPPH radical scavenging assay.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is used to assess the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces an inflammatory response in macrophages, leading to the production of NO by inducible nitric oxide synthase (iNOS). The amount of NO produced is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.

  • Calculation: Calculate the percentage of inhibition of NO production relative to the LPS-stimulated vehicle control.

Conclusion

The phenolic compounds present in Salix species, including salicylates, flavonoids, and phenolic acids, exhibit a broad spectrum of biological activities, with anti-inflammatory and antioxidant effects being the most prominent. While this compound is a known constituent of S. sachalinensis, there is a notable gap in the scientific literature regarding its specific quantitative bioactivities and mechanistic pathways. In contrast, compounds like salicin, salicortin, catechin, and various flavonoids have been more extensively studied, with evidence pointing towards their modulation of the NF-κB and MAPK signaling pathways.

Further research is imperative to isolate and characterize the bioactivities of this compound to fully understand its potential contribution to the therapeutic effects of Salix extracts. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations, which will be crucial for the development of new therapeutic agents from this valuable natural resource.

References

Comparative Analysis of Catechin Content in Different Tea Varieties: A Proxy for Phenolic Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the catechin content in different varieties of tea (Camellia sinensis). Due to the current lack of specific comparative data for Sachaliside, this analysis focuses on catechins, a major class of phenolic compounds in tea that share some structural similarities with glycosides and are extensively studied for their biological activities. The primary catechin, Epigallocatechin gallate (EGCG), is highlighted due to its abundance and significant pharmacological interest.

Data Summary: Catechin and EGCG Content in Tea Varieties

The processing method significantly impacts the final catechin composition of tea. Green tea, being unfermented, typically retains the highest concentration of catechins. In contrast, the oxidation process used to produce oolong and black tea converts these simple flavonoids into more complex theaflavins and thearubigins, leading to a lower catechin content.[1][2] White tea, which undergoes minimal processing, also maintains a high EGCG content.[3]

Tea VarietyTotal Catechins (mg/g dry weight)Epigallocatechin gallate (EGCG) (mg/g dry weight)Reference
Green Tea 135.1 - 155.423.29 - 70.22[4][5]
White Tea Data not consistently available for total catechinsHigh, sometimes higher than green tea[3]
Oolong Tea Lower than green teaLower than green tea[6]
Black Tea ~3.5 times lower than green tea~9 times lower than green tea[2][7]

Note: The values presented are ranges compiled from multiple studies and can vary depending on the specific cultivar, growing conditions, and processing techniques.

Experimental Protocols

Extraction of Catechins from Tea Leaves

A common method for extracting catechins from tea leaves for quantitative analysis is solvent extraction.

Materials:

  • Dried and ground tea leaves

  • 80% (v/v) aqueous methanol

  • Centrifuge

  • Filtration apparatus (e.g., 0.45 µm syringe filter)

  • Rotary evaporator or nitrogen stream for solvent evaporation

  • Acetonitrile for reconstitution

Procedure:

  • Weigh a precise amount of finely ground tea powder.

  • Add a specific volume of 80% aqueous methanol to the tea powder.

  • The mixture is then agitated or sonicated for a defined period (e.g., 30 minutes) at a controlled temperature to ensure efficient extraction.

  • Following extraction, the mixture is centrifuged to separate the solid plant material from the liquid extract.

  • The supernatant is carefully collected and filtered to remove any remaining particulate matter.

  • For concentration, the solvent can be evaporated under reduced pressure using a rotary evaporator or under a stream of nitrogen.

  • The dried extract is then reconstituted in a known volume of a suitable solvent, such as acetonitrile, prior to analysis.[8]

Quantification of Catechins by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of catechins.

Instrumentation:

  • UPLC system with a reversed-phase C18 column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Mobile Phase:

  • A gradient of two solvents is typically used, for example:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

Procedure:

  • A small volume of the reconstituted tea extract is injected into the UPLC system.

  • The catechins are separated on the C18 column based on their polarity, with the gradient elution of the mobile phase.

  • After separation, the compounds enter the mass spectrometer.

  • The molecules are ionized by ESI.

  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis. Specific precursor-to-product ion transitions for each catechin are monitored.

  • The concentration of each catechin in the sample is determined by comparing its peak area to a calibration curve generated from known concentrations of pure standards.[9][10]

Visualization of Experimental Workflow and a Key Signaling Pathway

Below are diagrams illustrating the general experimental workflow for catechin analysis and a simplified representation of a key signaling pathway modulated by EGCG.

experimental_workflow start Tea Sample (Dried Leaves) grinding Grinding start->grinding extraction Solvent Extraction (e.g., 80% Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration concentration Solvent Evaporation filtration->concentration reconstitution Reconstitution in Acetonitrile concentration->reconstitution analysis UPLC-MS/MS Analysis reconstitution->analysis quantification Data Analysis & Quantification analysis->quantification

Fig. 1: Experimental workflow for catechin quantification.

egcg_signaling_pathway EGCG EGCG RTK Receptor Tyrosine Kinases (RTKs) EGCG->RTK Inhibits MAPK MAPK Pathway (ERK, JNK, p38) EGCG->MAPK Inhibits NFkB NF-κB Pathway EGCG->NFkB Inhibits RTK->MAPK Activates RTK->NFkB Activates AP1 AP-1 MAPK->AP1 Activates Apoptosis Apoptosis MAPK->Apoptosis Regulates CellProliferation Cell Proliferation NFkB->CellProliferation Promotes NFkB->Apoptosis Inhibits AP1->CellProliferation Promotes

Fig. 2: Simplified EGCG-mediated signaling pathway.

Disclaimer: The information provided is for research and informational purposes only and is not intended as a substitute for professional medical advice, diagnosis, or treatment. The biological activities of tea catechins are a subject of ongoing scientific research.

References

Cross-Validation of Sachaliside Quantification Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prevalent analytical techniques for the quantification of Sachaliside: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate quantification method is critical for accurate pharmacokinetic studies, quality control of herbal preparations, and various stages of drug development. This document presents a detailed overview of the experimental protocols and performance data to aid researchers in making informed decisions.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of HPLC-DAD and LC-MS/MS for the quantification of this compound, based on typical results for similar flavonoid glycosides.

ParameterHPLC-DADLC-MS/MS
**Linearity (R²) **> 0.999> 0.99
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 µg/mL0.05 - 5 ng/mL
Accuracy (Recovery) 95 - 105%90 - 110%
Precision (RSD) < 5%< 15%

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the quantification of phenolic compounds due to its robustness and cost-effectiveness.

Instrumentation:

  • Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program: A typical gradient might start at 10% B, increase to 50% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitoring at the maximum absorbance wavelength of this compound (e.g., determined by UV scan, typically around 280 nm or 320 nm for flavonoid glycosides).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Extraction: Plant material or biological samples are extracted with a suitable solvent such as methanol or ethanol, often facilitated by ultrasonication or reflux.

  • Filtration: The extract is filtered through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • A stock solution of this compound is prepared in methanol.

  • A series of calibration standards are prepared by serial dilution of the stock solution to cover the expected concentration range in the samples.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex matrices and low-concentration samples.

Instrumentation:

  • A UHPLC system (e.g., Waters ACQUITY UPLC) coupled to a triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A sub-2 µm particle C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program: A rapid gradient can be employed, for instance, starting at 5% B and increasing to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard are determined by direct infusion. For a hypothetical this compound with a molecular weight of 312.31 g/mol , a precursor ion [M-H]⁻ at m/z 311.1 might be selected, with product ions monitored for quantification and confirmation.

  • Ion Source Parameters: Optimized parameters include ion spray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas).

Sample Preparation:

  • Extraction: Similar to the HPLC method, but may involve a solid-phase extraction (SPE) clean-up step to reduce matrix effects.

  • Internal Standard: An appropriate internal standard is added to all samples and calibration standards to correct for variations in extraction and ionization.

Visualizing Methodologies and Pathways

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC-DAD Analysis cluster_lcms LC-MS/MS Analysis Sample Biological or Plant Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection LCMS_Injection UHPLC Injection Filtration->LCMS_Injection Separation C18 Column Separation HPLC_Injection->Separation DAD_Detection Diode-Array Detection Separation->DAD_Detection Quantification_HPLC Quantification DAD_Detection->Quantification_HPLC UHPLC_Separation UHPLC Separation LCMS_Injection->UHPLC_Separation ESI Electrospray Ionization UHPLC_Separation->ESI MSMS_Detection Tandem MS Detection (MRM) ESI->MSMS_Detection Quantification_LCMS Quantification MSMS_Detection->Quantification_LCMS

Caption: Experimental workflow for this compound quantification.

signaling_pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NFkB NF-κB This compound->NFkB Inhibits Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Keap1->Nrf2 Inhibits Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Induces Transcription Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Induces Transcription

Caption: Hypothetical signaling pathway modulated by this compound.

Sachaliside vs. p-Coumaric Acid: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of the glycoside Sachaliside and its aglycone, p-coumaric acid, supported by experimental data and detailed methodologies.

This guide provides a detailed comparison of the biological activities of this compound, a naturally occurring glycoside found in plants such as Camellia sinensis, and its aglycone, p-coumaric acid. While direct comparative studies on the biological effects of this compound and p-coumaric acid are limited, this document synthesizes the available data for p-coumaric acid and discusses the potential influence of glycosylation on its activity, providing a valuable resource for researchers in pharmacology and drug discovery.

Overview of Compounds

This compound, also known as Triandrin, is an O-acyl carbohydrate. Its chemical structure consists of a p-coumaric acid molecule bound to a glucose moiety. The aglycone, p-coumaric acid, is a well-studied phenolic acid with a wide range of documented biological activities. The presence of the glucose group in this compound can influence its solubility, bioavailability, and interaction with biological targets compared to its aglycone.

Comparative Biological Activity

While specific quantitative data on the biological activity of this compound is scarce in publicly available literature, extensive research has been conducted on its aglycone, p-coumaric acid. The following sections detail the known antioxidant, anti-inflammatory, and anticancer activities of p-coumaric acid. General principles suggest that conjugation, such as the glycosylation seen in this compound, can enhance the biological activities of p-coumaric acid.

Antioxidant Activity

p-Coumaric acid is a known antioxidant that can scavenge free radicals and reduce oxidative stress.[1] Its antioxidant properties are believed to contribute to its other biological effects. Studies suggest that the antioxidant properties of p-coumaric acid may involve the direct scavenging of reactive oxygen species (ROS) such as the hydroxyl radical (.OH)[2].

CompoundAssayIC50 ValueReference
p-Coumaric AcidHydroxyl Radical Scavenging4.72 µM[2]
p-Coumaric AcidDPPH Radical Scavenging~30-33 µg/mL[3]
Anti-inflammatory Activity

p-Coumaric acid has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory mediators and modulate key signaling pathways involved in inflammation. For instance, p-coumaric acid can suppress the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells by blocking the NF-κB and MAPK signaling pathways[4][5]. Studies have also indicated that p-coumaric acid glucoside may possess anti-inflammatory activities[6].

CompoundModelEffectReference
p-Coumaric AcidLPS-stimulated RAW264.7 cellsInhibition of iNOS, COX-2, IL-1β, and TNF-α expression[4]
p-Coumaric AcidAdjuvant-induced arthritic ratsPrevention of TNF-α expression in synovial tissues[7]
Anticancer Activity

p-Coumaric acid has been shown to exhibit cytotoxic effects against various cancer cell lines. Its anticancer activity is often attributed to its ability to induce apoptosis and cause cell cycle arrest.

CompoundCell LineAssayIC50 ValueTreatment DurationReference
p-Coumaric AcidA375 (Human Melanoma)CCK-84.4 mM24 hours[6]
p-Coumaric AcidA375 (Human Melanoma)CCK-82.5 mM48 hours[6]
p-Coumaric AcidB16 (Murine Melanoma)CCK-84.1 mM24 hours[6]
p-Coumaric AcidB16 (Murine Melanoma)CCK-82.8 mM48 hours[6]
p-Coumaric AcidHT-29 (Human Colorectal Adenocarcinoma)MTT150 µM24 hours[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Antioxidant Activity Assay: Hydroxyl Radical Scavenging

This protocol is based on the electron spin resonance (ESR) spin trapping technique.

Materials:

  • p-Coumaric acid

  • Phosphate buffer

  • Dimethyl sulfoxide (DMSO)

  • 5,5-dimethyl-1-pyrroline N-oxide (DMPO) as a spin trap

  • FeSO4

  • H2O2

  • ESR spectrometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, DMSO, DMPO, FeSO4, and varying concentrations of p-coumaric acid.

  • Initiate the hydroxyl radical generation by adding H2O2 to the mixture.

  • Transfer the reaction mixture to a quartz flat cell.

  • Measure the ESR spectrum of the DMPO-.OH adduct using an ESR spectrometer.

  • The scavenging activity is determined by the reduction in the ESR signal intensity in the presence of p-coumaric acid compared to the control.

Anti-inflammatory Activity Assay: Measurement of Inflammatory Cytokines in LPS-stimulated RAW264.7 Cells

Materials:

  • RAW264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • p-Coumaric acid

  • TRIzol reagent for RNA extraction

  • cDNA synthesis kit

  • Primers for TNF-α, IL-1β, iNOS, COX-2, and a housekeeping gene (e.g., GAPDH)

  • Real-time quantitative PCR (RT-qPCR) system

  • ELISA kits for TNF-α and IL-1β

Procedure for RT-qPCR:

  • Culture RAW264.7 cells in DMEM supplemented with FBS.

  • Pre-treat the cells with various concentrations of p-coumaric acid for a specified time (e.g., 2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 8 hours).

  • Isolate total RNA from the cells using TRIzol reagent.

  • Synthesize cDNA from the extracted RNA.

  • Perform RT-qPCR using specific primers for the target inflammatory genes.

  • Analyze the relative gene expression using the ΔΔCt method, normalized to the housekeeping gene.

Procedure for ELISA:

  • Culture and treat RAW264.7 cells as described above.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Anticancer Activity Assay: MTT and CCK-8 Assays

These colorimetric assays are used to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., A375, B16, HT-29)

  • Appropriate cell culture medium and supplements

  • p-Coumaric acid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Cell Counting Kit-8 (CCK-8) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure for MTT Assay:

  • Seed the cancer cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of p-coumaric acid and incubate for the desired duration (e.g., 24, 48 hours).

  • Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Procedure for CCK-8 Assay:

  • Seed and treat the cells as described for the MTT assay.

  • Add CCK-8 solution to each well and incubate for a specified time (e.g., 2 hours).

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability and the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, iNOS, COX-2) MAPK->Cytokines NFkB->Cytokines pCA p-Coumaric Acid pCA->MAPK pCA->NFkB

Caption: Anti-inflammatory mechanism of p-coumaric acid.

anticancer_workflow start Start cell_culture Cancer Cell Culture (e.g., A375, B16, HT-29) start->cell_culture treatment Treatment with p-Coumaric Acid cell_culture->treatment viability_assay Cell Viability Assay (MTT or CCK-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI staining) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis end End data_analysis->end apoptosis_assay->end cell_cycle_analysis->end

Caption: Workflow for assessing anticancer activity.

Conclusion

p-Coumaric acid, the aglycone of this compound, demonstrates significant antioxidant, anti-inflammatory, and anticancer properties. The glycosylation of p-coumaric acid to form this compound may alter these activities, potentially enhancing its therapeutic potential. However, a lack of direct comparative studies necessitates further research to fully elucidate the biological activity profile of this compound. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for future investigations into the pharmacological effects of this compound and its derivatives.

References

In-Vivo Validation of Antioxidant Effects: A Comparative Guide for Sachaliside and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vivo antioxidant effects of compounds structurally related to Sachaliside, a phenolic glycoside with therapeutic potential. Due to the current lack of direct in-vivo antioxidant studies on this compound, this document focuses on established in-vivo validation methodologies and presents data from comparable phenolic glycosides and flavonoids, namely Gastrodin, Salidroside, Quercetin, and Rutin. This information is intended to serve as a valuable resource for designing and evaluating future in-vivo studies on this compound.

The primary mechanism by which many natural antioxidants are believed to exert their protective effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes.

Nrf2/ARE Signaling Pathway in Antioxidant Response

Nrf2_Pathway cluster_cytoplasm Cytoplasm Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Cul3 Cul3-Rbx1 Ubiquitin Ligase Keap1->Cul3 Association Cul3->Nrf2 Ubiquitination Ub Ubiquitin ROS Oxidative Stress (e.g., ROS) ROS->Keap1 Induces Conformational Change Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Maf->ARE Binding Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Genes Gene Transcription Enzymes Antioxidant Enzymes Genes->Enzymes Translation

Figure 1: Nrf2/ARE Signaling Pathway for Antioxidant Defense.

Comparative In-Vivo Antioxidant Performance

The following table summarizes the in-vivo antioxidant effects of selected phenolic glycosides and flavonoids in a d-galactose-induced oxidative stress model in rodents. This model is widely used to simulate aging-related oxidative damage. The data presented highlights the potential of these classes of compounds to modulate key antioxidant enzymes and reduce markers of lipid peroxidation.

CompoundAnimal ModelDosageSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityGlutathione Peroxidase (GPx) ActivityMalondialdehyde (MDA) LevelsReference
Gastrodin Mice50, 100 mg/kg↑ Significant Increase↑ Significant Increase↑ Significant Increase↓ Significant Decrease[1]
Salidroside Mice20, 40 mg/kg↑ Significant Increase↑ Significant Increase↑ Significant Increase↓ Significant Decrease[2][3]
Quercetin Rats50, 100 mg/kg↑ Significant Increase↑ Significant Increase↑ Significant Increase↓ Significant Decrease[4]
Rutin Mice50, 100 mg/kg↑ Significant Increase↑ Significant Increase↑ Significant Increase↓ Significant Decrease[4]

↑ Indicates an increase in activity/levels. ↓ Indicates a decrease in levels. "Significant" refers to statistically significant changes as reported in the cited studies.

Experimental Workflow for In-Vivo Antioxidant Assessment

The following diagram outlines a typical experimental workflow for evaluating the in-vivo antioxidant activity of a test compound using a rodent model of oxidative stress.

experimental_workflow cluster_setup Experimental Setup cluster_induction Oxidative Stress Induction cluster_treatment Treatment Regimen cluster_analysis Biochemical Analysis animal_model Animal Model Selection (e.g., Wistar Rats) acclimatization Acclimatization (1 week) animal_model->acclimatization grouping Random Grouping (n=10 per group) acclimatization->grouping control Control Group (Vehicle) model Model Group (d-galactose + Vehicle) test_compound Test Compound Group (d-galactose + this compound/Comparator) positive_control Positive Control Group (d-galactose + Vitamin C) d_galactose d-galactose Injection (e.g., 150 mg/kg/day, s.c.) collection Tissue/Blood Collection control->collection model->d_galactose model->collection test_compound->d_galactose test_compound->collection positive_control->d_galactose positive_control->collection homogenization Tissue Homogenization collection->homogenization assays Antioxidant Assays (SOD, CAT, GPx, MDA) homogenization->assays data_analysis Data Analysis & Statistics assays->data_analysis

Figure 2: General Workflow for In-Vivo Antioxidant Studies.

Detailed Experimental Protocols

The following are detailed methodologies for the key in-vivo antioxidant assays cited in this guide. These protocols are based on commonly used procedures in rodent models.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay is based on the ability of SOD to inhibit the autoxidation of pyrogallol. The rate of pyrogallol autoxidation is measured spectrophotometrically, and the SOD activity is determined by the degree of inhibition of this reaction.

Procedure:

  • Tissue Preparation: Homogenize 100 mg of liver tissue in 1 mL of ice-cold 0.25 M sucrose buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant for the assay.

  • Reaction Mixture: In a cuvette, mix 2.8 mL of 50 mM Tris-HCl buffer (pH 8.2) containing 1 mM EDTA.

  • Sample Addition: Add 100 µL of the tissue supernatant to the cuvette.

  • Initiation: Add 100 µL of 30 mM pyrogallol (dissolved in 10 mM HCl) to initiate the reaction.

  • Measurement: Immediately measure the change in absorbance at 420 nm for 3 minutes at 25°C using a spectrophotometer.

  • Calculation: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of pyrogallol autoxidation. The results are typically expressed as units per milligram of protein (U/mg protein).

Catalase (CAT) Activity Assay

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ disappearance is monitored spectrophotometrically at 240 nm.

Procedure:

  • Tissue Preparation: Prepare the tissue supernatant as described for the SOD assay.

  • Reaction Mixture: In a quartz cuvette, add 1.0 mL of 50 mM potassium phosphate buffer (pH 7.0).

  • Sample Addition: Add 50 µL of the tissue supernatant.

  • Initiation: Add 1.0 mL of 30 mM H₂O₂ to start the reaction.

  • Measurement: Immediately record the decrease in absorbance at 240 nm for 2 minutes at 25°C.

  • Calculation: Catalase activity is calculated using the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹) and is expressed as units per milligram of protein (U/mg protein). One unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Glutathione Peroxidase (GPx) Activity Assay

Principle: This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) using NADPH as a cofactor. The oxidation of NADPH to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

Procedure:

  • Tissue Preparation: Prepare the tissue supernatant as described for the SOD assay.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing:

    • 500 µL of 100 mM potassium phosphate buffer (pH 7.0)

    • 100 µL of 10 mM GSH

    • 100 µL of 1.5 mM NADPH

    • 10 µL of glutathione reductase (10 U/mL)

  • Sample Addition: Add 100 µL of the tissue supernatant and incubate for 5 minutes at 25°C.

  • Initiation: Add 100 µL of 12 mM tert-butyl hydroperoxide to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 5 minutes.

  • Calculation: GPx activity is calculated based on the rate of NADPH oxidation using its molar extinction coefficient (6.22 x 10³ M⁻¹cm⁻¹) and is expressed as units per milligram of protein (U/mg protein). One unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.

Malondialdehyde (MDA) Level Assay (TBARS Assay)

Principle: MDA, a marker of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic and high-temperature conditions to form a pink-colored complex (TBA-MDA adduct), which can be measured spectrophotometrically at 532 nm.

Procedure:

  • Tissue Preparation: Homogenize 100 mg of liver tissue in 1 mL of ice-cold 1.15% KCl solution.

  • Reaction: To 0.1 mL of the homogenate, add:

    • 0.2 mL of 8.1% sodium dodecyl sulfate (SDS)

    • 1.5 mL of 20% acetic acid solution (pH 3.5)

    • 1.5 mL of 0.8% thiobarbituric acid (TBA)

  • Incubation: Vortex the mixture and heat at 95°C for 60 minutes.

  • Extraction: Cool the tubes in an ice bath and add 1.0 mL of distilled water and 5.0 mL of n-butanol and pyridine mixture (15:1, v/v). Vortex vigorously.

  • Centrifugation: Centrifuge at 4,000 x g for 10 minutes.

  • Measurement: Collect the upper organic layer and measure its absorbance at 532 nm.

  • Calculation: MDA concentration is determined using a standard curve prepared with 1,1,3,3-tetraethoxypropane. The results are expressed as nanomoles per milligram of protein (nmol/mg protein).[5]

References

A Comparative Analysis of Sachaliside and Known Signaling Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of Sachaliside, a naturally occurring O-acyl carbohydrate, with established inhibitors of key cellular signaling pathways. Due to the limited availability of direct quantitative data for this compound's bioactivity, this comparison leverages data from its core structural component, p-coumaric acid, and contrasts it with well-characterized inhibitors of the NF-κB and MAPK/ERK signaling pathways. This approach offers a valuable framework for researchers investigating the therapeutic potential of this compound and related compounds.

Introduction to this compound and Target Pathways

This compound, also known as (E)-Triandrin, is a glucoside of p-coumaric acid. Natural compounds containing p-coumaric acid have garnered interest for their potential anti-inflammatory and anti-cancer properties. These effects are often attributed to the modulation of critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of inflammation, cell proliferation, and survival, and their dysregulation is implicated in numerous diseases.

Comparative Efficacy Data

Compound/InhibitorTarget PathwayTarget MoleculeCell LineEfficacy (IC50)
p-Coumaric Acid (Aglycone of this compound)NF-κBIκBα phosphorylationRAW 264.7Data not available
MAPK/ERKERK1/2 phosphorylationRAW 264.7Data not available
BAY 11-7082 NF-κBIKKβ (inhibits IκBα phosphorylation)RAW 264.7~7.1 μM (for NF-κB transcriptional activity)[1]
PD98059 MAPK/ERKMEK1Cell-free assay~2-7 μM[2][3]

Note: The efficacy of p-coumaric acid is described qualitatively in the literature, demonstrating inhibition of pro-inflammatory markers regulated by the NF-κB and MAPK pathways[4][5][6]. The absence of specific IC50 values highlights a key area for future research into the therapeutic potential of this compound.

Signaling Pathway Diagrams

To visualize the points of intervention for these compounds, the following diagrams illustrate the NF-κB and MAPK/ERK signaling pathways.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_Expression Induces Transcription BAY117082 BAY 11-7082 BAY117082->IKK_complex Inhibits pCA p-Coumaric Acid (this compound aglycone) pCA->IKK_complex Inhibits

Caption: Simplified NF-κB signaling pathway and points of inhibition.

MAPK_ERK_Pathway Growth_Factor Growth Factor/ LPS Receptor Receptor Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., AP-1) Nucleus->Transcription_Factors Activates PD98059 PD98059 PD98059->MEK Inhibits pCA p-Coumaric Acid (this compound aglycone) pCA->ERK Inhibits Phosphorylation

Caption: Simplified MAPK/ERK signaling pathway and points of inhibition.

Experimental Protocols

The evaluation of compounds like this compound and known inhibitors on the NF-κB and MAPK pathways typically involves a series of in vitro assays. Below are generalized methodologies for key experiments.

1. Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, p-coumaric acid, BAY 11-7082, or PD98059) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

2. Nitric Oxide (NO) Production Assay (Griess Assay):

  • Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Method:

    • After cell treatment and LPS stimulation for 24 hours, collect the culture medium.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

3. Western Blot Analysis for Protein Expression and Phosphorylation:

  • Principle: Detects specific proteins to assess the expression levels of inflammatory mediators (e.g., iNOS, COX-2) and the phosphorylation status of signaling proteins (e.g., IκBα, ERK1/2).

  • Method:

    • Lyse the treated cells to extract total protein.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies specific to the target proteins (e.g., anti-iNOS, anti-COX-2, anti-phospho-IκBα, anti-phospho-ERK1/2).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

4. Experimental Workflow Diagram:

Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Pre_treatment Pre-treatment with Compound (e.g., this compound) Cell_Culture->Pre_treatment Stimulation LPS Stimulation Pre_treatment->Stimulation Incubation Incubation Stimulation->Incubation Harvest_Supernatant Harvest Supernatant Incubation->Harvest_Supernatant Harvest_Cells Harvest Cells (Lysis) Incubation->Harvest_Cells Griess_Assay Griess Assay for NO Harvest_Supernatant->Griess_Assay Western_Blot Western Blot for Protein Expression/ Phosphorylation Harvest_Cells->Western_Blot Data_Analysis Data Analysis and IC50 Calculation Griess_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion

This guide provides a comparative framework for evaluating the efficacy of this compound against known inhibitors of the NF-κB and MAPK/ERK signaling pathways. While direct quantitative data for this compound is currently lacking, the known anti-inflammatory properties of its aglycone, p-coumaric acid, suggest potential activity against these pathways. The provided experimental protocols and diagrams serve as a resource for researchers aiming to elucidate the precise mechanism and potency of this compound. Further investigation is warranted to determine the specific IC50 values of this compound and its potential as a therapeutic agent for inflammatory and proliferative diseases.

References

Reproducibility of Salidroside's Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of Salidroside, a natural compound derived from Rhodiola rosea, across various cancer cell lines. We will delve into its impact on cell viability and cell cycle progression, comparing its performance with the conventional chemotherapeutic agent, Doxorubicin. This guide aims to provide a comprehensive resource for researchers evaluating the reproducibility and potential of Salidroside as an anti-cancer agent.

Data Presentation: Comparative Efficacy of Salidroside and Doxorubicin

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Salidroside and Doxorubicin in various cancer cell lines, as reported in different studies. It is important to note that variations in experimental conditions can lead to differences in IC50 values between studies.

Table 1: IC50 Values of Salidroside in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer19.48[1]
MDA-MB-231Breast CancerSensitive to low concentrations[2]
RT4Bladder Cancer~264 µg/mL[3]
J82Bladder Cancer~165 µg/mL[3]
T24Bladder Cancer~71 µg/mL[3]
UMUC3Bladder Cancer~100 µg/mL[3]
5637Bladder Cancer~151 µg/mL[3]
A549Lung Cancer>20 µg/mL (most potent effect at 20 µg/mL)[4]
K562Chronic Myeloid LeukemiaDose-dependent decrease in viability[5]
KCL22Chronic Myeloid LeukemiaDose-dependent decrease in viability[5]
HT29Colorectal CancerSignificant reduction in cell survival at 100 µM[6]

Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines for Comparison

Cell LineCancer TypeIC50 (µM)Reference
MCF-7Breast Cancer~0.1 - 2.0[7]
HeLaCervical Cancer~0.1 - 1.0[7]
HT-29Colorectal Cancer~0.75 - 11.39[8]
A549Lung Adenocarcinoma~0.5 - 5.0[7]

Cell Cycle Arrest: A Mechanism of Action

Salidroside has been shown to induce cell cycle arrest in a variety of cancer cell lines, a key mechanism for its anti-proliferative effects. The stage of cell cycle arrest can vary between different cell types.[9]

Table 3: Effect of Salidroside on Cell Cycle Distribution

Cell LineTreatment Concentration% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
MCF-70 µM (Control)---[1]
5 µMIncreasedDecreased-[1]
20 µMIncreasedDecreased-[1]
40 µMSignificantly IncreasedSignificantly Decreased-[1]
A5490 µg/mL (Control)---[4]
10 µg/mLSignificantly IncreasedUnchangedUnchanged[4]
20 µg/mLSignificantly IncreasedUnchangedUnchanged[4]

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Salidroside or Doxorubicin for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with Salidroside at the desired concentrations for a specified time. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Proteins

This technique is used to detect specific proteins in a sample of tissue homogenate or extract.

  • Cell Lysis: Treat cells with Salidroside and then lyse them in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for the target signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

  • Secondary Antibody and Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Mandatory Visualization

Signaling Pathways of Salidroside

Salidroside has been reported to exert its anti-cancer effects by modulating several key signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and apoptosis.

Salidroside_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Salidroside Salidroside PI3K PI3K Salidroside->PI3K Ras Ras Salidroside->Ras Receptor Growth Factor Receptor Receptor->PI3K Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Salidroside inhibits the PI3K/Akt and MAPK/ERK signaling pathways.

Experimental Workflow for Assessing Anti-Cancer Effects

The following diagram illustrates a typical workflow for evaluating the efficacy of a potential anti-cancer compound like Salidroside in different cell lines.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines cell_culture Cell Culture & Maintenance start->cell_culture treatment Treatment with Salidroside/Doxorubicin cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blotting (Signaling Proteins) treatment->western_blot data_analysis Data Analysis & Comparison viability->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion: Evaluate Reproducibility data_analysis->conclusion

Caption: Workflow for evaluating Salidroside's anti-cancer effects.

References

A Head-to-Head Comparison of Sachaliside Extraction Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from natural product to therapeutic agent. Sachaliside, a phenolic glycoside found in the revered tea plant, Camellia sinensis, has garnered interest for its potential pharmacological activities. This guide provides an objective, data-driven comparison of various techniques for the extraction of this compound and similar phenolic glycosides from Camellia sinensis, offering a comprehensive overview to inform your research and development efforts.

While specific quantitative data for this compound extraction is not extensively available in current literature, this guide draws upon established methodologies and reported yields for total phenolic compounds and other glycosides from Camellia sinensis to provide a comparative framework. The extraction efficiencies of these analogous compounds serve as a valuable proxy for understanding how different techniques may perform for this compound isolation.

Data Presentation: A Comparative Analysis of Extraction Yields

The following table summarizes the quantitative data for the extraction of total phenolic compounds and catechins from Camellia sinensis using various methods. These values provide an insight into the potential yields for this compound under similar conditions.

Extraction TechniqueSolventKey ParametersTotal Phenolic/Catechin YieldSource
Conventional Solvent Extraction (Soxhlet) 70% EthanolTemperature: 70°CDecreased total polyphenols and alkaloids compared to lower temperature direct extraction.[1]
Methanol3 cyclesYields varied by tea type.[2]
Ultrasound-Assisted Extraction (UAE) 50% EthanolPower: 360 W, Frequency: 40 kHz, Temperature: 72°C, Time: 50 minIncreased total polyphenol extraction by ~30.45% compared to ethanol reflux.[3]
80% Aqueous MethanolFrequency: 26 kHz, Temperature: 40°C, Power: 40%Highest cumulative yield of total phenolics and flavonoids.[4]
Microwave-Assisted Extraction (MAE) 60% EthanolPower: 800 W, Time: 6 min, Solid/Liquid Ratio: 1:6 g/mL82.46% yield, higher than conventional and UAE methods.[5]
WaterPower: 245 WMaximum yield of 34.1% for green tea.[6]
Supercritical Fluid Extraction (SFE) CO₂ with Ethanol/Water co-solventPressure: 30 MPa, Temperature: 47.99°C, Time: 40 minCrude extract yield of 6.65%, with high catechin content.[7]
CO₂ with 80% EthanolPressure: 25 MPa, Temperature: 40°CCombined EGCG and ECG yield of ~1 mg/g of tea leaves.[8]

Experimental Protocols: Methodologies for Key Experiments

Detailed methodologies for the primary extraction techniques are provided below to facilitate the replication and adaptation of these methods for this compound extraction.

Conventional Solvent Extraction (Soxhlet)

This traditional method relies on the continuous washing of the plant material with a solvent.

  • Sample Preparation: Air-dry fresh Camellia sinensis leaves and grind them into a fine powder.

  • Extraction: Place the powdered tea leaves (e.g., 20 g) into a thimble and insert it into the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill a round-bottom flask with a suitable solvent, such as 70% ethanol (e.g., 250 mL).

  • Extraction Process: Heat the flask. The solvent vapor travels up a distillation arm and condenses onto the plant material. The solvent fills the thimble and, once it reaches a certain level, siphons back into the flask, carrying the extracted compounds. This process is repeated for several cycles (e.g., 3 cycles or until the solvent in the siphon tube is colorless).

  • Concentration: After extraction, evaporate the solvent from the flask using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration.

  • Sample Preparation: Prepare powdered Camellia sinensis leaves as described for Soxhlet extraction.

  • Mixture Preparation: Mix a specific amount of the powdered tea (e.g., 50 g) with the chosen solvent, such as a 50% ethanol solution, at a defined solid-to-liquid ratio (e.g., 1:50 g/mL) in a beaker.

  • Ultrasonic Treatment: Immerse the beaker in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific power (e.g., 360 W) and frequency (e.g., 40 kHz) for a set duration (e.g., 50 minutes) and temperature (e.g., 72°C).[3][9]

  • Separation and Concentration: After sonication, filter the mixture to separate the solid residue from the liquid extract. Concentrate the filtrate using a rotary evaporator.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

  • Sample Preparation: Use fresh or dried and powdered Camellia sinensis leaves.

  • Mixture Preparation: Place a known quantity of the tea leaves (e.g., 5 g) in a microwave-safe extraction vessel and add the solvent (e.g., 60% ethanol) at a specific solid-to-liquid ratio (e.g., 1:6 g/mL).[5]

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave radiation at a set power level (e.g., 800 W) for a short duration (e.g., 6 minutes).[5]

  • Cooling and Filtration: After irradiation, allow the mixture to cool to room temperature. Filter the extract to remove the solid plant material.

  • Concentration: Evaporate the solvent from the filtrate to obtain the crude extract.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent, offering a green and highly selective method.

  • Sample Preparation: Grind dried Camellia sinensis leaves to a uniform particle size.

  • Extractor Loading: Pack the ground tea leaves into the extraction vessel of the SFE system.

  • Extraction Process: Pressurize and heat carbon dioxide to its supercritical state (e.g., 30 MPa and 47.99°C).[7] Introduce the supercritical CO₂, often with a co-solvent like ethanol or an ethanol/water mixture, into the extraction vessel.

  • Separation: The supercritical fluid containing the extracted compounds flows to a separator where the pressure and/or temperature are changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.

  • Collection: Collect the precipitated extract from the separator.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental processes, the following diagrams have been generated using the DOT language.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response Flavonoid_Glycosides Flavonoid Glycosides (e.g., Kaempferol/Quercetin Glycosides) MAPK_NFkB MAPK/NF-κB Pathway Flavonoid_Glycosides->MAPK_NFkB Inhibits Nrf2_HO1 Nrf2/HO-1 Pathway Flavonoid_Glycosides->Nrf2_HO1 Activates PI3K_Akt PI3K/Akt Pathway Flavonoid_Glycosides->PI3K_Akt Modulates Inflammation Inflammation MAPK_NFkB->Inflammation Reduces Oxidative_Stress Oxidative Stress Nrf2_HO1->Oxidative_Stress Reduces Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Promotes

Caption: Putative signaling pathways modulated by flavonoid glycosides.

Extraction_Workflow Start Camellia sinensis Leaves Preparation Drying & Grinding Start->Preparation Extraction Extraction (e.g., UAE, MAE, SFE) Preparation->Extraction Filtration Filtration/Separation Extraction->Filtration Concentration Solvent Evaporation Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Chromatographic Purification Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

References

Statistical Validation of Sachaliside's Dose-Response Curve: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical dose-response relationship of a novel natural compound, Sachaliside, against a known synthetic agonist, Compound X. The following sections detail the experimental protocols, present comparative data, and offer a statistical framework for validating the observed dose-response curves. This document is intended to serve as a practical guide for researchers engaged in the pharmacological assessment of new chemical entities.

Introduction

This compound is an O-acyl carbohydrate identified in Camellia sinensis and Camellia reticulata.[1] While its precise mechanism of action is under investigation, preliminary in vitro studies suggest it may act as an agonist on a hypothetical G-protein coupled receptor (GPCR), designated as Receptor-Y, which is implicated in anti-inflammatory signaling pathways. This guide outlines a framework for the statistical validation of this compound's dose-response curve in comparison to a well-characterized synthetic agonist for Receptor-Y, referred to as Compound X.

Hypothetical Signaling Pathway

The activation of Receptor-Y by an agonist (e.g., this compound or Compound X) is postulated to initiate a signaling cascade culminating in the inhibition of the pro-inflammatory transcription factor NF-κB. A simplified representation of this pathway is provided below.

G cluster_membrane Cell Membrane Receptor-Y Receptor-Y G-Protein G-Protein Receptor-Y->G-Protein Activates Agonist This compound / Compound X Agonist->Receptor-Y Binds to Effector\nEnzyme Effector Enzyme G-Protein->Effector\nEnzyme Modulates Second\nMessenger Second Messenger Effector\nEnzyme->Second\nMessenger Generates Kinase\nCascade Kinase Cascade Second\nMessenger->Kinase\nCascade Initiates NF-kB\nInhibition NF-kB Inhibition Kinase\nCascade->NF-kB\nInhibition Leads to Anti-inflammatory\nResponse Anti-inflammatory Response NF-kB\nInhibition->Anti-inflammatory\nResponse Results in G Data_Collection Collect Dose-Response Data (n ≥ 3 independent experiments) Data_Normalization Normalize Data to Controls Data_Collection->Data_Normalization Curve_Fitting Fit Data to 4PL Model Data_Normalization->Curve_Fitting Parameter_Estimation Estimate EC50 and Hill Slope Curve_Fitting->Parameter_Estimation Goodness_of_Fit Assess Goodness of Fit (R²) Parameter_Estimation->Goodness_of_Fit Statistical_Comparison Statistically Compare Curves (e.g., Extra Sum-of-Squares F-test) Goodness_of_Fit->Statistical_Comparison If fit is good Conclusion Draw Conclusions on Potency and Efficacy Differences Statistical_Comparison->Conclusion

References

Safety Operating Guide

Navigating the Disposal of Sachaliside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of sachaliside. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the disposal of glycosides and general laboratory chemicals. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to adhere to all local, state, and federal regulations.

This compound Disposal Profile

To facilitate proper waste identification and handling, the following table summarizes key information for this compound.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 132294-76-9[1]
Molecular Formula C₁₅H₂₀O₇[1][2]
Molecular Weight 312.32 g/mol [2]
Chemical Class O-acyl carbohydrate; Glycoside[1]
General Hazard Class Treat as hazardous chemical waste[3][4]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound waste is through your institution's hazardous waste management program. Drain or trash disposal is strongly discouraged without explicit approval from your EHS department.

1. Personal Protective Equipment (PPE): Before handling any waste, it is imperative to wear appropriate PPE. This includes, but is not limited to:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or other compatible gloves should be worn.

  • Lab Coat: To protect skin and clothing.

2. Waste Collection:

  • Solid Waste: Collect pure, unused, or expired this compound powder in a designated, clearly labeled, and sealable waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a compatible, leak-proof container. To allow for expansion, do not fill containers beyond 90% of their capacity.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as chemically contaminated solid waste.

3. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and any known hazard warnings. Do not use abbreviations or chemical formulas.[5]

  • Segregation: Store this compound waste separately from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.

  • Storage Location: Waste containers should be stored in a designated and secure Satellite Accumulation Area (SAA). Ensure the containers are kept closed except when adding waste.

4. Requesting Disposal:

  • Contact your institution's EHS department or use their designated system to request a hazardous waste pickup. Provide them with the complete chemical name and any available hazard information.

5. Spill Cleanup:

  • In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with an appropriate solvent or cleaning solution, and dispose of the cleaning materials as hazardous waste.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

Sachaliside_Disposal_Workflow cluster_0 Waste Generation cluster_1 Immediate Actions cluster_2 Waste Segregation & Collection cluster_3 Interim Storage cluster_4 Final Disposal start This compound Waste Generated (Solid, Liquid, or Contaminated Material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 collect Collect Waste in a Labeled, Compatible Container ppe->collect Step 2 segregate Segregate from Incompatible Chemicals collect->segregate Step 3 store Store in Designated Satellite Accumulation Area (SAA) segregate->store Step 4 request Request Pickup by Institutional EHS store->request Step 5 disposal Approved Hazardous Waste Disposal Facility request->disposal Final Step

Caption: A workflow diagram for the safe disposal of this compound.

References

Personal protective equipment for handling Sachaliside

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The primary defense against exposure to potentially hazardous compounds is the correct and consistent use of Personal Protective Equipment (PPE). A multi-layered approach to PPE is recommended to minimize the risk of skin contact, inhalation, and ingestion.[1]

Table 1: Recommended Personal Protective Equipment for Handling Sachaliside

Activity Gloves Gown/Lab Coat Eye/Face Protection Respiratory Protection
Weighing and Preparing Solutions Double-gloving with chemotherapy-tested nitrile gloves.[2]Disposable, fluid-resistant gown over a lab coat.Safety goggles with side shields or a full-face shield.[1][2]N95 respirator if not handled in a certified chemical fume hood.
Cell Culture and In Vitro Assays Double-gloving with chemotherapy-tested nitrile gloves.Disposable, fluid-resistant gown.Safety glasses with side shields.Not generally required if performed in a biological safety cabinet.
Animal Dosing and Handling Double-gloving with chemotherapy-tested nitrile gloves.Disposable, fluid-resistant gown.Safety goggles and a surgical mask or a face shield.[1]N95 respirator if aerosolization is possible.
Waste Disposal Heavy-duty, chemical-resistant gloves over nitrile gloves.Disposable, fluid-resistant gown.Safety goggles and a surgical mask or a face shield.Not generally required if waste is properly contained.
Spill Cleanup Industrial thickness (>0.45mm) gloves (e.g., neoprene, nitrile).[3][4]Disposable, fluid-resistant gown.Full-face shield and N95 respirator.[1]N95 respirator or higher.

Experimental Protocols: Safe Handling and Disposal

1. Receiving and Unpacking

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear a single pair of nitrile gloves and a lab coat during unpacking.

  • If the primary container is compromised, treat it as a spill and follow the spill cleanup protocol.

  • Verify the container label and store it in a designated, clearly labeled, and secure location.

2. Preparation of this compound Solutions

  • All manipulations involving solid this compound or concentrated stock solutions should be performed in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.

  • Wear the appropriate PPE as detailed in Table 1.

  • Use a dedicated set of non-porous equipment (e.g., spatulas, weigh boats, glassware).

  • Clean all equipment thoroughly after use, and dispose of disposables as hazardous waste.

3. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don PPE: Put on the appropriate PPE for spill cleanup as outlined in Table 1.

  • Containment: For liquid spills, use absorbent pads or granules to contain the spill. For solid spills, gently cover with damp absorbent material to avoid generating dust.

  • Cleanup: Carefully collect all contaminated materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate deactivating agent or a strong detergent solution, followed by a water rinse.

  • Waste Disposal: Dispose of all cleanup materials as hazardous chemical waste.[5]

4. Waste Disposal

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, weigh boats, pipette tips) in a clearly labeled, leak-proof, and puncture-resistant container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and appropriate chemical waste container. Do not dispose of it down the drain.[5]

  • Sharps: Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated sharps container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's hazardous waste management program.[5]

Visualizing Safety Protocols

Diagram 1: Standard Operating Procedure for Handling this compound

This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh this compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve conduct_exp Conduct Experiment dissolve->conduct_exp record_data Record Data conduct_exp->record_data decontaminate Decontaminate Equipment record_data->decontaminate dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Diagram 2: PPE Selection Logic for this compound Handling

PPE Selection Logic start Handling Task? solid_handling Handling Solid? start->solid_handling aerosol_risk Aerosolization Risk? solid_handling->aerosol_risk Yes splash_risk Splash Risk? solid_handling->splash_risk No aerosol_risk->splash_risk No ppe_high Full Protection: - Gown - Double Gloves - Face Shield - N95 Respirator aerosol_risk->ppe_high Yes ppe_low Standard PPE: - Lab Coat - Single Gloves - Safety Glasses splash_risk->ppe_low No ppe_medium Enhanced PPE: - Gown - Double Gloves - Safety Goggles splash_risk->ppe_medium Yes

Caption: Decision-making process for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.